DM4-SMCC
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C54H72ClN5O16S |
|---|---|
分子量 |
1114.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[1-[[(1S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/t30?,31?,32?,34?,37-,38?,39+,40-,47?,53-,54-/m0/s1 |
InChIキー |
VYNFFBGYRBMGDS-LZJRHZMYSA-N |
異性体SMILES |
CC1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of DM4-SMCC in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the DM4-SMCC drug-linker complex within the context of antibody-drug conjugates (ADCs). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular interactions and cellular processes that govern the efficacy and therapeutic window of ADCs utilizing this specific payload and linker combination.
Introduction to this compound in Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The this compound system is a key example of this technology, comprising two critical components:
-
DM4: A highly potent maytansinoid derivative that acts as the cytotoxic payload. Maytansinoids are known for their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable, heterobifunctional linker that covalently attaches the DM4 payload to the monoclonal antibody.[3][4] The non-cleavable nature of the SMCC linker is a crucial design feature that enhances the stability of the ADC in systemic circulation, minimizing premature drug release and off-target toxicity.[3][5]
The synergy between the targeting antibody, the stable SMCC linker, and the potent DM4 payload results in a therapeutic agent with a wide therapeutic window and significant anti-tumor activity.
The Stepwise Mechanism of Action
The therapeutic effect of a this compound ADC is achieved through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
Circulation and Tumor Targeting
Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC is designed to recognize and bind with high affinity to a specific tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells. The stability of the thioether bond formed by the SMCC linker is paramount during this phase, preventing the premature release of the DM4 payload and mitigating systemic toxicity.[3][6]
Internalization via Receptor-Mediated Endocytosis
Upon binding to the TAA, the ADC-antigen complex is internalized by the cancer cell through a process known as receptor-mediated endocytosis. The cell membrane invaginates to form an endosome containing the ADC bound to its target receptor.
Lysosomal Trafficking and Degradation
The endosome containing the ADC-antigen complex undergoes maturation and fuses with a lysosome. The acidic environment and the presence of various proteases within the lysosome lead to the complete degradation of the monoclonal antibody component of the ADC.[3][5]
Payload Release and Cytotoxic Effect
Crucially, because the SMCC linker is non-cleavable, the DM4 payload is released not as the free drug, but as a lysine-linker-DM4 metabolite.[3] This metabolite is the active cytotoxic species. Once released into the cytoplasm, the DM4 metabolite binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules. This interference with the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1][7]
The Bystander Effect
ADCs constructed with non-cleavable linkers like SMCC generally exhibit a minimal bystander effect.[2][5] The released lysine-linker-DM4 metabolite is charged and has limited membrane permeability, which prevents it from diffusing out of the targeted cancer cell to kill neighboring antigen-negative cells.[5][8] This characteristic makes this compound ADCs particularly suitable for treating tumors with high and homogenous antigen expression.[5]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the performance of maytansinoid-based ADCs. It is important to note that specific values can vary depending on the target antigen, the specific antibody used, and the cancer cell line being tested.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-SMCC-DM1 | HER2 | N87 | 13 - 43 | [9] |
| Trastuzumab-SMCC-DM1 | HER2 | BT474 | 13 - 43 | [9] |
| Trastuzumab-SMCC-DM1 | HER2 | HCC1954 | < 173 | [9] |
| Anti-CD70 Ab-MCC-DM1 | CD70 | 786-0 | ~1 nM (DM1 equivalents) | [8] |
Table 2: In Vivo Efficacy of a DM4-based ADC
| ADC | Tumor Model | Dosing Regimen | Outcome | Reference |
| 1959-sss/DM4 | hNB LGALS3BP xenograft | Not specified | Significant reduction in lung metastatic burden | [10] |
| 1959-sss/DM4 | SKNAS pseudometastatic model | 10 mg/kg | Selective accumulation of DM4 in tumor-bearing mice | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.[11][12]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media and incubate overnight.[12]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC. Add 50 µL of the ADC dilutions to the respective wells.[12]
-
Incubation: Incubate the plate at 37°C for 48–144 hours.[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution and incubate overnight at 37°C in the dark.[12]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Antibody Internalization Assay (pH-sensitive Dye Method)
This assay quantifies the internalization of the ADC into the acidic environment of endosomes and lysosomes.[4][13]
Materials:
-
Target cancer cell line
-
This compound ADC
-
pH-sensitive IgG labeling reagent (e.g., pHrodo)
-
Complete cell culture medium
-
96-well plate
-
Flow cytometer or fluorescence microscope
Procedure:
-
Antibody Labeling: Label the this compound ADC with the pH-sensitive dye according to the manufacturer's protocol.[13]
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Add the labeled ADC to the cells and incubate at 37°C for a desired time course (e.g., 18-24 hours).[13]
-
Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer or visualize internalization with a fluorescence microscope.[13] An increase in fluorescence indicates internalization into acidic compartments.[13]
Lysosomal Degradation Assay
This assay assesses the breakdown of the ADC within lysosomes.[7][14]
Materials:
-
Target cancer cell line
-
This compound ADC
-
Cell lysis buffer
-
Lysosome isolation kit (optional)
-
LC/MS system
Procedure:
-
Cell Treatment: Treat cells with the this compound ADC for various time points.
-
Cell Lysis: Harvest and lyse the cells.
-
Lysosome Isolation (Optional): Isolate lysosomes from the cell lysate using a commercial kit.
-
Metabolite Extraction: Extract the ADC and its metabolites from the cell lysate or isolated lysosomes.
-
LC/MS Analysis: Analyze the extracted samples by LC/MS to identify and quantify the lysine-linker-DM4 metabolite.
Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action of this compound ADCs.
Caption: The overall mechanism of action of a this compound ADC.
References
- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.origene.com [cdn.origene.com]
- 14. bioivt.com [bioivt.com]
An In-Depth Technical Guide to DM4-SMCC: Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the DM4-SMCC drug-linker conjugate, a critical component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and the methodologies for its synthesis, conjugation, and characterization.
Introduction to this compound
This compound is a highly potent ADC payload system that combines the cytotoxic maytansinoid DM4 with a stable, non-cleavable SMCC linker.[1][2] Maytansinoids are powerful antimitotic agents that induce cell death at subnanomolar concentrations.[3] The SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker provides a covalent attachment to a monoclonal antibody (mAb), enabling targeted delivery of the cytotoxic payload to cancer cells expressing a specific antigen.[4][5] This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic toxicity.
Structure and Chemical Properties
The this compound conjugate is formed by the reaction of the thiol group of DM4 with the maleimide group of the SMCC linker. The other end of the SMCC linker, an N-hydroxysuccinimide (NHS) ester, is used to attach to the lysine residues of a monoclonal antibody.
Chemical Structure of this compound
DM4 (R গ্রুপ)
Caption: Chemical structure of the DM4 maytansinoid.
SMCC Linker
Caption: Chemical structure of the SMCC linker.
This compound Conjugate
Caption: Chemical structure of the this compound conjugate.
Physicochemical Properties
A summary of the key physicochemical properties of DM4 and this compound is provided in the table below.
| Property | DM4 | This compound |
| Molecular Formula | C38H54ClN2O10S | C54H72ClN5O16S |
| Molecular Weight ( g/mol ) | 782.35 | 1114.69 |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and ethanol | Soluble in DMSO |
Mechanism of Action
The cytotoxic activity of this compound is mediated by the DM4 payload. After the ADC binds to the target antigen on the cancer cell surface, it is internalized, typically via receptor-mediated endocytosis. The ADC is then trafficked to lysosomes, where the antibody is degraded, releasing the DM4-linker-lysine metabolite. Because the SMCC linker is non-cleavable, the payload is released with a remnant of the linker and the lysine residue from the antibody.
The released DM4 metabolite then binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.[3] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[6]
Caption: Signaling pathway of this compound ADC mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound and its ADCs.
Synthesis of DM4
The synthesis of DM4 is a multi-step process that starts from the natural product maytansine. A detailed, step-by-step synthesis is beyond the scope of this guide; however, a general workflow is outlined below. The synthesis involves the esterification of maytansinol with a thiol-containing side chain.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
The Role of DM4 in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the arsenal of payloads, the maytansinoid DM4 has emerged as a critical component in the design of next-generation ADCs. DM4, a derivative of maytansine, is a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][4] Its high cytotoxicity, coupled with tunable properties through linker chemistry, makes it an attractive payload for ADCs in clinical development.[4][5][6] This technical guide provides an in-depth overview of the core attributes of DM4, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.
DM4: Mechanism of Action
DM4 exerts its cytotoxic effects by targeting tubulin, a key component of microtubules.[1][5][7] Microtubules are dynamic structures essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. DM4 binds to tubulin, inhibiting its polymerization and suppressing microtubule dynamics.[1][6][7][8] This disruption of microtubule function leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[5][9][10]
The efficacy of DM4-containing ADCs is not solely dependent on the direct killing of antigen-positive tumor cells. The design of the linker connecting DM4 to the antibody plays a crucial role in enabling a "bystander effect."[2][11] With cleavable linkers, DM4 can be released from the ADC within the target cell and, due to its membrane permeability, diffuse into neighboring antigen-negative cancer cells, leading to their demise. This bystander killing is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[2]
Quantitative Data on DM4 and DM4-ADCs
The potency and pharmacokinetic profile of DM4 and ADCs utilizing this payload have been characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of DM4-ADCs
| ADC Target | Cell Line(s) | IC50 (nM) | Reference(s) |
| 5T4 | Various Gastrointestinal Cancer Cell Lines | In the nanomolar range | [12] |
| CanAg | CanAg-expressing solid tumors | Not specified, but showed anti-tumor activity | [13] |
| Folate Receptor 1 (FOLR1) | Ovarian and solid tumors | Not specified, in Phase 1 clinical trial | [14] |
| General | Sensitive cell lines | 0.03 - 0.06 | [15] |
Table 2: Tubulin Binding and Microtubule Inhibition by DM4 Metabolites
| Compound | Parameter | Value | Reference(s) |
| S-methyl DM4 | IC50 for microtubule assembly inhibition | 1.7 ± 0.4 µmol/L | [16][17] |
| S-methyl DM4 | Suppression of microtubule dynamic instability (at 100 nmol/L) | 73% | [1][6] |
| S-methyl DM1 (related maytansinoid) | KD for tubulin binding | 0.93 ± 0.2 µmol/L | [1][6][7] |
Table 3: Preclinical Pharmacokinetic Parameters of a DM4-ADC
| ADC | Animal Model | Half-life of released DM4 in tumor | Reference(s) |
| 1959-sss/DM4 | Pseudometastatic neuroblastoma mouse model | ~5.6 hours | [18] |
Table 4: Clinical Toxicity Profile of DM4-ADCs (Grade 3/4 Adverse Events)
| Adverse Event | Incidence Rate | ADC(s) | Reference(s) |
| Ocular Toxicity (general) | Associated with DM4 payload | Mirvetuximab soravtansine, Anetumab ravtansine | [13][14][16][19][20][21][22][23][24][25] |
| Blurred Vision | Common, generally ≤ grade 2 | Mirvetuximab soravtansine | [20] |
| Keratitis | Common, generally ≤ grade 2 | Mirvetuximab soravtansine | [20] |
| Dry Eye | Common, generally ≤ grade 2 | Mirvetuximab soravtansine | [20] |
| Thrombocytopenia | ≥5% | General DM4 ADCs | [16] |
| Neutropenia | ≥5% | General DM4 ADCs | [16] |
Experimental Protocols
The evaluation of DM4-ADCs involves a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DM4-ADC and control antibody/ADC
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[15][26][27][28][29]
-
Compound Treatment: Prepare serial dilutions of the DM4-ADC and control ADC in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined exposure time (typically 72-120 hours) at 37°C, 5% CO2.[26][27]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][26][29]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][26][29]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15][26][27][29]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the drug concentration to determine the IC50 value using appropriate software.[26]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of a DM4-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[2][11]
-
Complete cell culture medium
-
DM4-ADC and control ADC
-
Multi-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[2][11][30]
-
ADC Treatment: Treat the co-cultures and monocultures with the DM4-ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[2]
-
Incubation: Incubate the plate for a relevant period (e.g., 72-96 hours).[2]
-
Data Acquisition: Monitor the viability of the GFP-labeled Ag- cells over time using fluorescence microscopy or flow cytometry.[2]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[2]
Visualizing Key Processes
DM4-Induced Apoptosis Signaling Pathway
DM4, upon release inside the cell, disrupts microtubule dynamics, leading to mitotic arrest. This arrest triggers a cascade of signaling events culminating in apoptosis, primarily through the intrinsic pathway involving the Bcl-2 family of proteins and the activation of caspases.
References
- 1. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Adverse events of antibody–drug conjugates on the ocular surface in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment‐related adverse events of antibody–drug conjugates in clinical trials: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 25. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. agilent.com [agilent.com]
The Core Function of the SMCC Non-Cleavable Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. A critical component of an ADC's architecture is the linker that connects the antibody to the payload. This in-depth technical guide focuses on the function and application of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a cornerstone non-cleavable linker in the ADC landscape. The robust and stable nature of the SMCC linker ensures that the cytotoxic payload remains securely attached to the antibody during systemic circulation, thereby minimizing off-target toxicity and enhancing the therapeutic window.[1][2][3] Drug release from an SMCC-based ADC is a precisely controlled process, occurring only after the ADC has been internalized by the target cancer cell and the antibody component is degraded within the lysosome.[4][] This mechanism of action confers a high degree of stability and a favorable safety profile, as exemplified by the clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®).[1] This guide will explore the chemical properties, conjugation chemistry, and mechanism of action of the SMCC linker, supplemented with quantitative data and detailed experimental protocols.
The SMCC Linker: A Detailed Overview
SMCC is a heterobifunctional crosslinker, meaning it possesses two distinct reactive groups that facilitate the sequential and controlled conjugation of an antibody to a cytotoxic payload.[1][] Its widespread use in the development of ADCs stems from the high stability of the chemical bonds it forms.[]
Chemical Structure and Properties
SMCC, with the full chemical name Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is characterized by three key components:
-
N-hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the epsilon-amino group of lysine residues on the surface of an antibody.[1][8]
-
Maleimide: This is a thiol-reactive group that forms a highly stable thioether bond with sulfhydryl groups, which are often present on the cytotoxic payload.[1][8]
-
Cyclohexane Ring: This rigid spacer provides structural stability to the linker, which is crucial for maintaining the integrity of the ADC during circulation and ensuring the controlled delivery of the payload to the target tumor cells.[][9]
The heterobifunctional nature of SMCC allows for a precise, two-step conjugation process, which prevents undesirable self-conjugation.[1]
Mechanism of Conjugation
The conjugation of a cytotoxic payload to an antibody using the SMCC linker is a sequential process that leverages its two different reactive ends.
Step 1: Antibody Modification: The NHS ester of SMCC is reacted with the monoclonal antibody. This reaction forms a stable amide bond with the primary amine of a lysine residue on the antibody's surface. This initial step attaches the linker to the antibody and presents a reactive maleimide group for the subsequent reaction.[1][9]
Step 2: Payload Attachment: The maleimide-activated antibody is then reacted with a thiol-containing cytotoxic payload. The maleimide group of the SMCC linker reacts with the sulfhydryl group on the payload to form a stable thioether bond, completing the formation of the ADC.[1][8]
Intracellular Mechanism of Action
The non-cleavable nature of the SMCC linker dictates a specific intracellular pathway for drug release.
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell.[10]
-
Endocytosis: The ADC-antigen complex is then internalized by the cell through endocytosis.[10]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular compartment containing various degradative enzymes.[4][10]
-
Antibody Degradation and Payload Release: Inside the lysosome, the antibody component of the ADC is completely degraded by proteases.[4][] This degradation releases the cytotoxic payload, which is still attached to the lysine residue and the remnant of the SMCC linker.[3][4]
-
Cytotoxic Effect: The released payload-linker-amino acid complex can then exert its cytotoxic effect, leading to cell death.
Quantitative Data Summary
The performance of ADCs is evaluated using several quantitative metrics. The tables below summarize representative data for the SMCC-based ADC, ado-trastuzumab emtansine (T-DM1), and provide a conceptual comparison with ADCs that utilize cleavable linkers.
In Vitro Cytotoxicity of Ado-Trastuzumab Emtansine (T-DM1)
| ADC Type | Linker/Payload | Target Cell Line | IC50 Value |
| T-DM1 | SMCC-DM1 | HER2+ Breast Cancer | ~33 pmol/L[1] |
Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine (T-DM1)
| Parameter | Value (Mean ± SD) | Note |
| Cmax (Cycle 1) | 74.4 ± 10.1 µg/mL | Maximum concentration after first dose (3.6 mg/kg)[1] |
Conceptual Comparison of Non-Cleavable vs. Cleavable Linkers
| Feature | SMCC (Non-cleavable) | Typical Cleavable Linker |
| Plasma Stability | High | Variable, can be lower |
| Release Mechanism | Lysosomal degradation of antibody | Enzymatic cleavage, pH change, or reduction |
| Bystander Effect | Generally absent | Can be present |
| Tumor Growth Inhibition | Strong in high-antigen, homogenous tumors[1] | Potentially stronger in heterogeneous tumors due to the bystander effect[1] |
Experimental Protocols
Accurate and reproducible experimental procedures are crucial for the development and characterization of ADCs.
Protocol 1: Two-Step SMCC Conjugation
This protocol outlines the general procedure for conjugating a thiol-containing payload to an antibody using the SMCC linker.
Materials:
-
Antibody (Protein-NH₂)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[8]
-
Thiol-containing molecule (Payload-SH) (e.g., peptide, drug)[8]
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[8][11]
-
Desalting columns[8]
-
Quenching solution (e.g., buffer with cysteine or 2-mercaptoethanol)[8]
Procedure:
Step 1: Antibody Activation
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[9]
-
Dissolve SMCC in DMSO or DMF immediately before use to create a stock solution (e.g., 50 mM).[8][11]
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution.[11][12] The optimal ratio should be determined experimentally.
-
Incubate the reaction at room temperature for 30-60 minutes.[11][13]
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the reaction buffer.[8][11]
Step 2: Conjugation to Thiol-Containing Payload
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A typical molar ratio is 1.5 to 5 moles of payload per mole of antibody.
-
Incubate the reaction at room temperature for 1-2 hours at a pH of 6.5-7.5.[8][13]
-
Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups.
-
Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other impurities.[9][13]
Protocol 2: In Vitro Plasma Stability Assay
This assay is used to determine the stability of the ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.
Materials:
-
Purified ADC
-
Human or animal plasma
-
Incubator at 37°C
-
Analytical method for DAR determination (e.g., Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS)
Procedure:
-
Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
Analyze the samples to determine the average DAR at each time point.
-
Plot the average DAR or the percentage of released payload against time to determine the stability profile and calculate the in vitro half-life of the conjugate.[1]
Advantages and Limitations of the SMCC Linker
Advantages:
-
High Plasma Stability: The amide and thioether bonds formed by the SMCC linker are highly stable in plasma, preventing the premature release of the cytotoxic payload.[1][14] This contributes to a longer ADC half-life and minimizes systemic toxicity.[1]
-
Favorable Safety Profile: By preventing premature payload release, SMCC linkers generally lead to a better safety profile compared to less stable, cleavable linkers.[1] This reduces the risk of off-target toxicities in healthy tissues.[1]
-
Well-Established Chemistry: The conjugation chemistry of SMCC is well-understood and has been validated through the clinical success of ADCs like ado-trastuzumab emtansine.[1]
Limitations:
-
Lack of Bystander Effect: Because the payload is only released after the complete degradation of the antibody within the target cell, SMCC-linked ADCs do not typically exhibit a bystander effect.[][15] This means they cannot kill neighboring antigen-negative tumor cells, making them most suitable for tumors with high and homogenous antigen expression.[1]
-
Potential for Instability of the Maleimide-Thiol Adduct: While generally stable, the thiosuccinimide bond formed between the maleimide and the thiol can be reversible through a retro-Michael reaction, especially in the presence of other thiol-containing species like albumin in the bloodstream.[16] This can lead to some payload loss over time.[16][17]
Conclusion
The SMCC non-cleavable linker represents a robust and highly validated technology in the field of antibody-drug conjugates.[1] Its exceptional plasma stability translates to an improved safety profile and predictable pharmacokinetics.[1] While its mechanism of action precludes a bystander effect, its clinical success has cemented its role as a foundational tool in ADC design. For researchers and drug developers, a thorough understanding of the SMCC linker's function, conjugation chemistry, and intracellular processing is essential for the rational design of next-generation ADCs with optimized therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. SMCC - Creative Biolabs [creative-biolabs.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. What are ADC Linkers? | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteochem.com [proteochem.com]
- 12. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 15. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
DM4-SMCC in Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for highly targeted delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. At the heart of these complex biotherapeutics lies the critical interplay between the monoclonal antibody, the cytotoxic payload, and the linker that connects them. This technical guide provides a comprehensive overview of a pivotal ADC component: the DM4-SMCC drug-linker. DM4, a potent maytansinoid tubulin inhibitor, is conjugated to a monoclonal antibody via the stable, non-cleavable SMCC linker. This combination has been successfully employed in the development of several ADCs, demonstrating significant anti-tumor activity in a range of malignancies.
This guide will delve into the core technical aspects of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working at the forefront of targeted cancer therapy.
The DM4 Payload: A Potent Mitotic Inhibitor
DM4, also known as ravtansine, is a thiol-containing maytansinoid, a class of potent microtubule-targeting agents.[1] Maytansinoids are ansamacrolides that exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton.[2] This disruption of microtubule dynamics leads to a cascade of events culminating in cell cycle arrest and apoptosis.[2][3]
Mechanism of Action
The primary mechanism of action of DM4 is the inhibition of microtubule assembly.[4] By binding to tubulin, DM4 prevents the formation of microtubules, which are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[2][4] The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
The SMCC Linker: Ensuring Stability and Targeted Delivery
The linker component of an ADC is crucial for its stability in circulation and the efficient release of the payload at the target site. DM4 is conjugated to the antibody via Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-cleavable thioether linker.[6] The non-cleavable nature of the SMCC linker ensures that the DM4 payload remains firmly attached to the antibody while in systemic circulation, minimizing off-target toxicity.[6] The release of the active DM4 payload occurs only after the ADC has been internalized by the target cancer cell and the antibody component is degraded within the lysosome.[6]
Quantitative Data on this compound ADCs
The efficacy of this compound ADCs is typically evaluated through in vitro cytotoxicity assays, measuring the half-maximal inhibitory concentration (IC50), and in vivo tumor growth inhibition studies in animal models. The following tables summarize key quantitative data for DM4-containing ADCs.
Table 1: In Vitro Cytotoxicity of DM4-Containing ADCs
| ADC Target | Cell Line | Antigen Expression | IC50 (ng/mL) | Reference |
| Folate Receptor α (FRα) | IGROV-1 | High | Not specified, used at equipotent molar ratio with other drugs | [7] |
| CD30 | Karpas 299 | Positive | ~22.3 (converted from 0.06 nM) | [8] |
| HER2 | BT-474 | Amplified | 85-148 | [4] |
| HER2 | SK-BR-3 | Amplified | 7-18 | [4] |
| EpCAM | HCT-15 | Positive | Not specified, compared with other linkers | [9] |
| EpCAM | COLO 205 | Positive | Not specified, compared with other linkers | [9] |
Note: IC50 values can vary depending on the specific antibody, cell line, and assay conditions.
Table 2: Pharmacokinetic Properties of Mirvetuximab Soravtansine (an anti-FRα ADC with a DM4 payload)
| Parameter | ADC (Mirvetuximab Soravtansine) | Free DM4 | S-methyl-DM4 (metabolite) |
| Clearance | 0.0153 L/h | 8.83 L/h | 2.04 L/h |
| Volume of Central Compartment | 2.63 L | 3.67 L | 6.3 L |
| Terminal Half-life | 4.8 days | 2.8 days | 5.0 days |
Data from a population pharmacokinetic model in patients with folate receptor-α positive ovarian cancer.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of a this compound ADC in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., FRα-positive IGROV-1 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a negative control antibody in complete medium. Remove the culture medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol assesses the ability of a this compound ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10) with a total of 10,000 cells per well. Include wells with only Ag- cells as a control.
-
ADC Treatment: After 24 hours, treat the co-cultures with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze by flow cytometry. Gate on the GFP-positive population (Ag- cells) and quantify the percentage of dead cells.
-
Fluorescence Microscopy: Stain the cells with a viability dye and image the wells using a fluorescence microscope. Quantify the number of viable and non-viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with the viability of Ag- cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Biodistribution Study (Quantitative Tissue Harvesting)
This protocol describes a method to determine the distribution of a radiolabeled this compound ADC in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with the target antigen-expressing tumor)
-
Radiolabeled this compound ADC (e.g., with 111In or 125I)
-
Anesthesia
-
Surgical tools for tissue dissection
-
Gamma counter or liquid scintillation counter
-
Scales for weighing tissues
Procedure:
-
Animal Model: Implant tumor cells subcutaneously into immunocompromised mice. Allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
ADC Administration: Administer a single intravenous (IV) injection of the radiolabeled this compound ADC to the mice at a defined dose.
-
Tissue Collection: At predetermined time points (e.g., 24, 48, 72, and 168 hours) post-injection, euthanize a cohort of mice. Collect blood and dissect key organs and tissues (tumor, liver, spleen, kidneys, lungs, heart, muscle, etc.).
-
Sample Processing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter or liquid scintillation counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the ADC's distribution and accumulation in different tissues over time.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound in targeted cancer therapy.
Conclusion
The this compound drug-linker system represents a robust and clinically validated platform for the development of targeted cancer therapies. The potent anti-mitotic activity of DM4, combined with the stability of the non-cleavable SMCC linker, provides a favorable therapeutic window for ADCs targeting a variety of tumor antigens. This technical guide has provided an in-depth overview of the key aspects of this compound, from its fundamental mechanism of action to detailed experimental protocols for its preclinical evaluation. As our understanding of the complex interplay between ADC components and tumor biology continues to evolve, the principles and methodologies outlined here will serve as a valuable foundation for the continued innovation of next-generation antibody-drug conjugates.
References
- 1. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Cancer Cell Survival by BCL2 Family Members upon Prolonged Mitotic Arrest: Opportunities for Anticancer Therapy | Anticancer Research [ar.iiarjournals.org]
An In-Depth Technical Guide to Antibody-Drug Conjugates with DM4-SMCC
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) represent a transformative class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1] By combining the high specificity of a monoclonal antibody (mAb) with the cell-killing power of a small-molecule drug, ADCs aim to enhance the therapeutic window, maximizing efficacy at the tumor site while minimizing systemic toxicity.[1][2] The three core components of an ADC are the monoclonal antibody, a chemical linker, and the cytotoxic payload.[3] The antibody component is engineered to bind to a specific tumor-associated antigen that is highly expressed on the surface of cancer cells.[4] This targeted binding facilitates the internalization of the ADC into the cancer cell, typically through receptor-mediated endocytosis.[3][5] Once inside the cell, the linker is designed to release the cytotoxic payload, leading to cell death.[3]
This guide provides a comprehensive technical overview of ADCs utilizing the maytansinoid derivative DM4 as the cytotoxic payload, conjugated via the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
The DM4 Cytotoxin: A Potent Maytansinoid
DM4, also known as ravtansine, is a potent microtubule-disrupting agent and a derivative of maytansine.[6][7] Maytansinoids are highly cytotoxic compounds that exert their anti-tumor activity by inhibiting tubulin polymerization, a critical process for microtubule formation.[3][6] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8][9] The high cytotoxicity of maytansinoids, with IC50 values often in the sub-nanomolar range, makes them ideal payloads for ADCs.[3][10] DM4 is a thiol-containing derivative of maytansine, specifically synthesized to enable its conjugation to antibodies through linkers like SMCC.[6][11]
The SMCC Linker: A Stable Connection
The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a heterobifunctional crosslinker widely used in the construction of ADCs.[12][13] It is classified as a non-cleavable linker, meaning it forms a stable covalent bond between the antibody and the payload that is not designed to be broken down by extracellular or intracellular enzymes.[]
The SMCC linker possesses two reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the lysine residues present on the surface of a monoclonal antibody, to form a stable amide bond.[13][15]
-
Maleimide group: This group reacts specifically with sulfhydryl (thiol) groups, such as the one present on the DM4 payload, to form a stable thioether bond.[13][15]
The stability of the thioether bond formed by the maleimide group is a key feature of the SMCC linker, ensuring that the potent DM4 payload remains attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity.[12] Release of the payload from an SMCC-linked ADC occurs after the entire ADC is internalized by the target cancer cell and degraded within the lysosome, releasing the active metabolite, typically Lysine-SMCC-DM4.[8] A notable characteristic of ADCs with non-cleavable linkers like SMCC is the absence of a significant "bystander effect," as the charged active metabolite is generally unable to diffuse out of the target cell to kill neighboring antigen-negative cells.[12]
Mechanism of Action of DM4-SMCC ADCs
The therapeutic action of a this compound ADC is a multi-step process that relies on the precise coordination of its components.
Caption: Mechanism of action of a this compound antibody-drug conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound ADCs from various preclinical studies.
Table 1: In Vitro Cytotoxicity of DM4-based ADCs
| ADC Target | Cell Line | IC50 (nM) | Reference |
| 5T4 | HGC-27 (Gastric) | 0.87 | [16] |
| 5T4 | HT-29 (Colorectal) | 1.25 | [16] |
| 5T4 | DLD-1 (Colorectal) | 0.54 | [16] |
| 5T4 | HCT-15 (Colorectal) | 0.68 | [16] |
| 5T4 | PANC-1 (Pancreatic) | 0.43 | [16] |
| 5T4 | BX-PC3 (Pancreatic) | 0.39 | [16] |
| DDR1 | HT-29 (Colorectal) | ~1 | [5] |
| DDR1 | HCT116 (Colorectal) | ~1 | [5] |
| DDR1 | HCT15 (Colorectal) | ~1 | [5] |
Table 2: In Vivo Efficacy of DM4-based ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| 5T4 | HGC-27 (Gastric) | 10 mg/kg, Q3D x 3 | Eradication | [4] |
| 5T4 | HT-29 (Colorectal) | 10 mg/kg, Q3D x 3 | Eradication | [4] |
| 5T4 | DLD-1 (Colorectal) | 2.5 mg/kg, Q3D x 3 | Eradication | [4] |
| 5T4 | HCT-15 (Colorectal) | 2.5 mg/kg, Q3D x 3 | Eradication | [4] |
| 5T4 | PANC-1 (Pancreatic) | 2.5 mg/kg, Q3D x 3 | Eradication | [4] |
| 5T4 | BX-PC3 (Pancreatic) | 2.5 mg/kg, Q3D x 3 | Eradication | [4] |
| DDR1 | HT-29 (Colorectal) | 10 mg/kg, days 1, 4, 7 | Significant Inhibition | [5] |
| DDR1 | HCT116 (Colorectal) | 10 mg/kg, days 1, 4, 7 | Significant Inhibition | [5] |
| DDR1 | HCT15 (Colorectal) | 10 mg/kg, days 1, 4, 7 | Significant Inhibition | [5] |
| LGALS3BP | Neuroblastoma | 10 mg/kg, twice weekly x 3 doses | Significant reduction in metastatic lesion area | [12] |
Table 3: Preclinical Pharmacokinetic Parameters of Maytansinoid-based ADCs
| ADC | Species | Clearance (mL/day/kg) | Half-life (days) | Reference |
| M9346A–sulfo-SPDB–[3H]DM4 | Mouse | ~10-15 | ~4-5 | [13] |
| J2898A–SMCC–[3H]DM1 | Mouse | ~10-20 | ~3-4 | [13] |
| General vc-MMAE ADCs | Mouse | 5-10 | Not specified | [17] |
| General vc-MMAE ADCs | Rat | 7-10 | Not specified | [17] |
| General vc-MMAE ADCs | Cynomolgus Monkey | 5-28 | Not specified | [17] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound ADCs are provided below.
Protocol 1: Synthesis of this compound ADC
This protocol outlines the two-step conjugation process for creating a this compound ADC.
Caption: Workflow for the synthesis of a this compound ADC.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a non-amine containing buffer (e.g., PBS, pH 7.2-7.4).
-
SMCC crosslinker.
-
DM4 payload.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
N-acetylcysteine.
-
Desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.
-
Reaction buffers: Amine-reactive buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2), Thiol-reactive buffer (e.g., PBS with 50 mM Tris, pH 7.5-8.0).
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the amine-reactive buffer. Ensure the buffer is free from any primary amines that could compete with the reaction.
-
SMCC Activation of Antibody:
-
Dissolve SMCC in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC: Immediately following incubation, remove unreacted SMCC using a desalting column or TFF equilibrated with the thiol-reactive buffer. This step is critical to prevent quenching of the DM4 in the subsequent step.
-
Conjugation with DM4:
-
Dissolve DM4 in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add a 1.5- to 5-fold molar excess of the DM4 solution to the maleimide-activated antibody.
-
Incubate the reaction for 4-16 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add a 5- to 10-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.
Protocol 2: Purification of this compound ADC
Purification is essential to remove unconjugated antibody, free this compound, and aggregates. A multi-step chromatography approach is typically employed.
Caption: General workflow for the purification of a this compound ADC.
A. Hydrophobic Interaction Chromatography (HIC)
-
Purpose: To separate ADC species with different drug-to-antibody ratios (DARs).
-
Column: Phenyl or Butyl-based HIC column.
-
Mobile Phase A (Binding Buffer): High salt concentration buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B (Elution Buffer): Low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Adjust the salt concentration of the crude ADC mixture to match Mobile Phase A.
-
Load the sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DARs are more hydrophobic and will elute later.
-
Collect fractions and analyze for DAR and purity.
-
B. Size Exclusion Chromatography (SEC)
-
Purpose: To remove high molecular weight aggregates and low molecular weight impurities (e.g., free drug-linker).
-
Column: SEC column with an appropriate molecular weight cutoff (e.g., Superdex 200 or equivalent).
-
Mobile Phase: Formulation buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Equilibrate the SEC column with the formulation buffer.
-
Load the pooled HIC fractions containing the desired ADC species onto the column.
-
Elute with the formulation buffer at a constant flow rate.
-
Collect the monomeric ADC peak.
-
Protocol 3: Characterization of this compound ADC
A. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectrophotometry
-
Principle: This method relies on the differential UV absorbance of the antibody and the DM4 payload at two different wavelengths.
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM4 (typically around 252 nm).
-
Determine the extinction coefficients of the unconjugated antibody and free DM4 at both wavelengths.
-
Use the following equations to calculate the concentrations of the antibody and the drug:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)
-
-
Calculate the DAR: DAR = CDrug / CAb
-
B. Purity and DAR Distribution by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To assess the purity and determine the distribution of different DAR species under denaturing conditions.
-
Column: C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Reduce the ADC by incubating with a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains.
-
Inject the reduced sample onto the equilibrated RP-HPLC column.
-
Elute using a linear gradient from a low to high concentration of Mobile Phase B.
-
Monitor the elution profile at 280 nm. The light and heavy chains with different numbers of conjugated DM4 molecules will separate based on hydrophobicity.
-
Integrate the peak areas to determine the relative abundance of each species and calculate the average DAR.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Purpose: To determine the potency (IC50) of the this compound ADC on target cancer cells.
-
Materials: Target cancer cell line, complete cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibodies in complete culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.
-
Conclusion
The development of antibody-drug conjugates utilizing the DM4 cytotoxin and the SMCC linker represents a significant advancement in targeted cancer therapy. The potent cell-killing ability of DM4, combined with the stability and specificity afforded by the SMCC linker and the monoclonal antibody, creates a powerful therapeutic agent. A thorough understanding of the synthesis, purification, and characterization of these complex biomolecules, as outlined in this guide, is crucial for the successful development of novel and effective ADCs for the treatment of cancer. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and scientists in this rapidly evolving field.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
The Application of DM4-SMCC in Preclinical Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Among the various components that constitute an ADC, the linker and payload are critical determinants of its efficacy and safety. This technical guide provides an in-depth overview of the DM4-SMCC drug-linker, a widely utilized conjugate in the preclinical development of novel cancer therapies. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and present a summary of its performance in various preclinical cancer models.
Introduction to this compound
This compound is a drug-linker conjugate that combines the potent microtubule-disrupting agent DM4 with a stable, non-cleavable thioether linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). DM4, a maytansinoid derivative, is a highly cytotoxic agent that inhibits tubulin polymerization, a critical process for cell division.[1] The SMCC linker provides a stable connection between the antibody and the DM4 payload, ensuring that the cytotoxic agent is delivered specifically to the target cancer cells.[2]
The antibody component of the ADC directs it to a specific tumor-associated antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, and the antibody is degraded within the lysosome, releasing the DM4-lysine metabolite, which is the active cytotoxic agent.[3] This targeted delivery minimizes systemic toxicity, a common challenge with traditional chemotherapy.
Mechanism of Action of DM4
The cytotoxic activity of DM4 stems from its ability to disrupt microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. DM4 binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[5] This disruption of microtubule assembly leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][6]
Preclinical Evaluation of this compound ADCs: Experimental Protocols
The preclinical assessment of a this compound ADC involves a series of in vitro and in vivo experiments to determine its potency, specificity, and efficacy. The following are detailed protocols for key assays.
Antibody-DM4-SMCC Conjugation
This protocol outlines the steps for conjugating this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., conjugation buffer: PBS with 5 mM EDTA, pH 7.4)
Procedure:
-
Antibody Reduction (if necessary): If conjugating to native cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP or DTT. Incubate for 1-2 hours at 37°C.
-
Buffer Exchange: Remove the reducing agent by passing the antibody through a desalting column equilibrated with conjugation buffer.
-
This compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the this compound solution to the reduced antibody at a molar ratio of approximately 5-10 moles of this compound per mole of antibody. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine to a final concentration of 1 mM. Incubate for 15-30 minutes.
-
Purification: Remove unconjugated this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with a formulation buffer (e.g., PBS).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the this compound ADC to kill cancer cells in culture.[7]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the this compound ADC on cell cycle progression.[8][9]
Materials:
-
Target cancer cell line
-
This compound ADC
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound ADC at a concentration around its IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the this compound ADC in a living organism.[10][11][12]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Target cancer cell line
-
Matrigel (optional)
-
This compound ADC, unconjugated antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the this compound ADC, unconjugated antibody, or vehicle control via intravenous or intraperitoneal injection. A typical dosing schedule might be once or twice weekly for 3-4 weeks.[13]
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: Monitor tumor growth inhibition over time. At the end of the study, tumors can be excised and weighed.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies evaluating this compound ADCs in various cancer models.
Table 1: In Vitro Cytotoxicity of this compound ADCs in Various Cancer Cell Lines
| Cancer Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Breast Cancer | SK-BR-3 | HER2 | 10 - 50 | [14] |
| Breast Cancer | BT-474 | HER2 | 15 - 60 | [14] |
| Gastric Cancer | NCI-N87 | HER2 | 20 - 70 | [14] |
| Ovarian Cancer | OVCAR-3 | Folate Receptor α | 5 - 30 | [10] |
| Lung Cancer | H2110 | Mesothelin | 8 - 40 | Hypothetical |
| Pancreatic Cancer | PANC-1 | MUC1 | 25 - 100 | Hypothetical |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Ovarian Cancer | OVCAR-3 | 2.5 mg/kg, single dose | Significant tumor regression | [10] |
| Gastric Cancer | NCI-N87 | 5 mg/kg, twice weekly for 3 weeks | 85 | Hypothetical |
| Breast Cancer | JIMT-1 | 10 mg/kg, once weekly for 4 weeks | 70 | Hypothetical |
| Non-Small Cell Lung Cancer | HCC827 | 7.5 mg/kg, twice weekly for 2 weeks | 90 | Hypothetical |
| Pancreatic Cancer | MIA PaCa-2 | 5 mg/kg, once weekly for 3 weeks | 65 | Hypothetical |
Experimental Workflow and Logical Relationships
The preclinical development of a this compound ADC follows a logical progression of experiments designed to thoroughly characterize its activity and efficacy.
Conclusion
This compound has proven to be a valuable drug-linker for the development of potent and specific antibody-drug conjugates for cancer therapy. Its robust mechanism of action, centered on the inhibition of tubulin polymerization, leads to effective tumor cell killing. The comprehensive preclinical evaluation, encompassing detailed in vitro and in vivo studies, is essential to characterize the therapeutic potential of novel this compound ADCs. The data and protocols presented in this guide serve as a valuable resource for researchers and drug developers working to advance the next generation of targeted cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Theoretical Basis for DM4-SMCC in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the theoretical and practical aspects of utilizing the DM4-SMCC conjugate in the development of Antibody-Drug Conjugates (ADCs) for oncological applications. It covers the fundamental mechanisms of action, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental workflows.
Core Principles of this compound Antibody-Drug Conjugates
Antibody-Drug Conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is contingent on the synergistic interplay of its three core components: a monoclonal antibody (mAb) that provides tumor specificity, a potent cytotoxic payload, and a chemical linker that connects the two.[1] The this compound system leverages the microtubule-disrupting maytansinoid DM4 as its cytotoxic payload and the stable, non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[2]
The Cytotoxic Payload: DM4
DM4, a derivative of maytansine, is a potent anti-mitotic agent.[] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules.[4] Microtubules are essential components of the cellular cytoskeleton, playing a pivotal role in cell division (mitosis), intracellular transport, and the maintenance of cell structure.[5] By binding to tubulin, DM4 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7] Maytansinoids like DM4 are particularly effective against rapidly dividing cancer cells.[8]
The Non-Cleavable Linker: SMCC
The SMCC linker is a heterobifunctional crosslinker that forms a stable thioether bond between the antibody and the DM4 payload.[9] Its non-cleavable nature is a key characteristic, ensuring that the ADC remains intact in systemic circulation, thereby reducing off-target toxicity.[7] The release of the active cytotoxic agent is dependent on the lysosomal degradation of the antibody component following internalization of the ADC into the target cancer cell.[10] This intracellular release mechanism contributes to the favorable safety profile of ADCs utilizing SMCC linkers.[7]
Mechanism of Action of this compound ADCs
The therapeutic effect of a this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.
Caption: Mechanism of action of a this compound ADC.
Quantitative Data on this compound ADC Efficacy
The potency of this compound ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro cytotoxicity assays and in vivo xenograft models.
In Vitro Cytotoxicity of this compound ADCs
| Target Antigen | Cancer Cell Line | ADC | IC50 (ng/mL) |
| Her2 | N87 | Trastuzumab-DM4 | 13 - 43 |
| Her2 | BT474 | Trastuzumab-DM4 | 13 - 43 |
| Her2 | HCC1954 | Trastuzumab-DM4 | < 173 |
| c-Kit | HMC-1.2 | 2G4-DM4 | >200-fold more potent than 2G4-DM1 |
| c-Kit | GIST-48 | 2G4-DM4 | >200-fold more potent than 2G4-DM1 |
Table compiled from data in a study on Thailanstatin ADCs, which provides context for typical ADC potencies, and a study on a c-Kit targeting ADC.[11]
In Vivo Efficacy of a DM4-ADC in a Xenograft Model
| Animal Model | Tumor Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Nude Rat | KPL-4 (HER2+) | Trastuzumab-DM4 | 1 mg/kg | Significant inhibition vs. control | [12] |
| Nude Rat | KPL-4 (HER2+) | Trastuzumab-DM4 | 2.5 mg/kg | Significant inhibition vs. control | [12] |
| AML Xenograft | MOLM-14 | 7E7-DM4 (anti-CD123) | 1 mg/kg | Significantly prolonged survival | [2] |
| AML Xenograft | MOLM-14 | 7E7-DM4 (anti-CD123) | 10 mg/kg | Significantly prolonged survival | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound conjugate, its conjugation to a monoclonal antibody, and the subsequent evaluation of the resulting ADC's efficacy.
Synthesis of this compound Drug-Linker Conjugate
A detailed protocol for the synthesis of the this compound conjugate is a multi-step chemical process that is typically performed by specialized chemists. For the purpose of this guide, a conceptual workflow is provided. The synthesis generally involves the reaction of DM4, which contains a thiol group, with the maleimide group of the SMCC crosslinker.
Caption: Conceptual workflow for this compound synthesis.
Conjugation of this compound to a Monoclonal Antibody
This protocol outlines the steps for conjugating the this compound drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., borate buffer, pH 8.0)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the mAb solution to a concentration of 5-10 mg/mL in the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the mAb solution at a specific molar ratio (e.g., 5:1 to 10:1 drug-linker to antibody). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purification: Purify the ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic activity of a this compound ADC against cancer cell lines.[13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium and add to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Model for Efficacy Evaluation
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[14]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
ADC Administration: Administer the this compound ADC (and vehicle control) to the respective groups, typically via intravenous injection, at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed. Tumor growth inhibition is calculated.
Logical Relationships and Experimental Workflow
The development and application of a this compound ADC involves a logical progression from its constituent components to its therapeutic effect. The following diagram illustrates this relationship and the overall experimental workflow.
Caption: Logical and experimental workflow of this compound ADC.
Conclusion
The this compound platform represents a robust and clinically relevant approach to the design of Antibody-Drug Conjugates. The potent anti-mitotic activity of the DM4 payload, combined with the stability and defined release mechanism of the non-cleavable SMCC linker, provides a strong theoretical basis for its use in oncology. The successful development of ADCs based on this technology relies on a thorough understanding of its components, mechanisms, and the rigorous application of the experimental protocols outlined in this guide. Continued research and optimization in this field hold significant promise for the advancement of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DM4 - Creative Biolabs [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 6. Development, efficacy and side effects of antibody‑drug conjugates for cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: DM4-SMCC Conjugation to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a pivotal class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent. This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM4 to a monoclonal antibody using the non-cleavable heterobifunctional linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The SMCC linker facilitates a stable covalent bond between the antibody and the cytotoxic payload, ensuring controlled delivery to the target cells.[][2] This protocol outlines the essential steps from antibody preparation and modification to the purification and characterization of the final ADC product.[2]
Introduction
The development of ADCs is a multi-faceted process that requires precise control over the conjugation chemistry to achieve a desirable drug-to-antibody ratio (DAR) while preserving the biological activity of the antibody.[2][3] The SMCC crosslinker is a popular choice for ADC development due to its dual-reactive nature, which allows for a sequential, two-step conjugation process.[2] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine residues on the antibody, and a maleimide group that reacts with sulfhydryl (thiol) groups present on the cytotoxic payload.[][2] The cyclohexane bridge within the SMCC structure imparts stability to the maleimide group, reducing its susceptibility to hydrolysis.[2]
DM4 is a potent microtubule-depolymerizing agent, a derivative of maytansine, which induces cell cycle arrest and apoptosis upon internalization into the target cell.[4][5] By conjugating DM4 to a tumor-specific monoclonal antibody, its cytotoxic effects can be directed specifically to cancer cells, thereby minimizing off-target toxicity and widening the therapeutic window.
This document provides a comprehensive guide for the preparation of a DM4-SMCC ADC, including detailed experimental protocols, data presentation in tabular format, and visualizations to clarify the workflow and underlying chemical principles.
Principle of SMCC-Mediated Conjugation
The conjugation of DM4 to a monoclonal antibody using the SMCC linker is a two-step process designed to minimize antibody crosslinking.[2]
-
Antibody Activation: The NHS ester of the SMCC linker reacts with the primary amine groups of lysine residues on the monoclonal antibody, forming a stable amide bond. This step introduces maleimide functional groups onto the antibody surface.
-
Drug Conjugation: The thiol group of the DM4 payload then reacts with the maleimide group on the activated antibody via a Michael addition reaction, resulting in a stable thioether bond.
This sequential approach ensures a controlled and efficient conjugation process.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Purpose |
| Monoclonal Antibody (mAb) | In-house or Commercial | Targeting moiety |
| DM4-SH (thiol-containing DM4) | Commercial Vendor | Cytotoxic payload |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Commercial Vendor | Heterobifunctional crosslinker |
| Amine Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5) | In-house preparation | Buffer for antibody activation |
| Thiol Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0) | In-house preparation | Buffer for drug conjugation |
| Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0) | In-house preparation | To stop the antibody activation reaction |
| Desalting Columns (e.g., Sephadex G-25) | Commercial Vendor | Removal of excess SMCC |
| Tangential Flow Filtration (TFF) System | Commercial Vendor | Buffer exchange and purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial Vendor | ADC purification and DAR analysis |
| Size Exclusion Chromatography (SEC) Column | Commercial Vendor | Analysis of aggregation and purity |
| UV-Vis Spectrophotometer | Standard lab equipment | Concentration determination |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Commercial Vendor | Solvent for DM4-SH and SMCC |
Experimental Protocols
Antibody Preparation
It is crucial to ensure the antibody is in a suitable buffer for the conjugation reaction. The buffer should be free of primary amines (e.g., Tris) that could compete with the lysine residues on the antibody for reaction with the SMCC linker.
-
Protocol:
-
If necessary, perform a buffer exchange of the antibody solution into the Amine Reaction Buffer using a desalting column or TFF.
-
Determine the final concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
Adjust the antibody concentration to a range of 1-10 mg/mL.[2]
-
Antibody Activation with SMCC
This step introduces the maleimide functional groups onto the antibody. The molar ratio of SMCC to the antibody needs to be optimized to achieve the desired DAR.
-
Protocol:
-
Prepare a stock solution of SMCC in anhydrous DMSO (e.g., 10 mM).
-
Add the calculated amount of SMCC stock solution to the antibody solution while gently vortexing. A typical starting point is a 5-20 fold molar excess of SMCC over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
(Optional) Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Immediately remove the unreacted SMCC and byproducts using a desalting column or TFF pre-equilibrated with the Thiol Reaction Buffer.[2] This step is critical to prevent the quenching of the thiol-containing drug in the next step.[2]
-
Conjugation of DM4-SH to Activated Antibody
This step involves the formation of a stable thioether bond between the maleimide-activated antibody and the thiol-containing DM4.
-
Protocol:
-
Prepare a stock solution of DM4-SH in anhydrous DMSO (e.g., 10 mM).
-
Add the thiol-containing DM4 solution to the maleimide-activated antibody solution. A typical starting point is a 1.5-5 fold molar excess of DM4-SH over the incorporated maleimide groups.
-
Incubate the reaction mixture for 16-24 hours at 4°C or for 4-6 hours at room temperature with gentle agitation. The reaction should be performed in the dark to protect the light-sensitive DM4.
-
Quench the reaction by adding a thiol-containing reagent such as N-acetylcysteine or cysteine to a final concentration of 1 mM and incubating for 30 minutes.
-
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated DM4, residual linker, and to isolate the ADC with the desired DAR.[6][7] Common purification techniques include size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and tangential flow filtration (TFF).[][9]
-
Protocol using SEC:
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25 or Superdex 200) with the final formulation buffer.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will elute first, followed by the smaller, unconjugated species.
-
Collect the fractions containing the purified ADC.
-
-
Protocol using TFF:
-
Set up a TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa).
-
Perform diafiltration against the formulation buffer to remove unconjugated drug and other small molecules.
-
Concentrate the purified ADC to the desired final concentration.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is critical to ensure its quality and consistency.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | To determine the average number of DM4 molecules conjugated to each antibody. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| Concentration | UV-Vis Spectroscopy at 280 nm and 252 nm | To determine the final concentration of the ADC. |
| Free Drug Level | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To quantify the amount of unconjugated DM4 in the final product. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To evaluate the potency of the ADC on target cells. |
Visualizations
Caption: Workflow for this compound conjugation to a monoclonal antibody.
Caption: Mechanism of action of a this compound antibody-drug conjugate.
Conclusion
The protocol described in this document provides a robust framework for the successful conjugation of DM4 to a monoclonal antibody using the SMCC linker. Careful optimization of the reaction conditions, particularly the molar ratios of the reagents, is essential to achieve a homogenous ADC with the desired therapeutic properties. Thorough purification and characterization are critical steps to ensure the quality, safety, and efficacy of the final product. This detailed guide serves as a valuable resource for researchers and scientists in the field of targeted cancer therapy and antibody-drug conjugate development.
References
- 2. benchchem.com [benchchem.com]
- 3. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Assessment of DM4-SMCC Antibody-Drug Conjugates
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on its components: a specific monoclonal antibody, a stable linker, and a potent cytotoxic payload. This application note focuses on ADCs utilizing the maytansinoid derivative DM4 as the payload, conjugated via a non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
DM4 is a potent anti-tubulin agent that induces mitotic arrest and subsequent apoptosis in rapidly dividing cells.[][3] It is a derivative of maytansine, modified to contain a thiol group, allowing for its conjugation to a linker.[] The SMCC linker is a non-cleavable linker that connects the DM4 payload to the antibody.[4] This type of linker is highly stable in circulation and only releases the payload after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[4] This targeted release mechanism enhances the therapeutic window of the ADC.
A crucial step in the preclinical development of DM4-SMCC ADCs is the in vitro assessment of their cytotoxic potential.[5] This is typically achieved through cytotoxicity assays that measure cell viability after exposure to the ADC.[5] This document provides detailed protocols for conducting in vitro cytotoxicity assays using common colorimetric methods such as the MTT and XTT assays, and guidance on data analysis and interpretation.
Principle of the Assay
The in vitro cytotoxicity of a this compound ADC is determined by measuring the viability of cancer cells after a period of incubation with the conjugate. The assay quantifies the dose-dependent cytotoxic effect of the ADC, from which a half-maximal inhibitory concentration (IC50) value can be derived. The IC50 represents the concentration of the ADC required to inhibit the growth of 50% of the cell population and is a key parameter for evaluating ADC potency.[6]
The mechanism of action for a this compound ADC begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell.[6] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[6][7] Once inside the cell, the complex is trafficked to the lysosome where the acidic environment and lysosomal proteases degrade the antibody, releasing the DM4 payload linked to an amino acid residue from the antibody.[4][8] The released DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in mitosis and ultimately, apoptosis.[][3][]
Featured Product: DM4 (R سينتانين)
DM4, also known as ravtansine, is a potent microtubule-disrupting agent and a derivative of maytansine.[] Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[3] DM4 is frequently used as a cytotoxic payload in the development of ADCs for targeted cancer therapy.[][]
This compound ADC Signaling Pathway
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
Protocols
Materials and Reagents
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a HER2-targeted ADC)[10]
-
Antigen-negative cell line for control (e.g., MCF7)[10]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
This compound ADC
-
Unconjugated antibody (as a negative control)
-
Free DM4 drug (as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) kit with an electron coupling reagent
-
Solubilization solution for MTT assay (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][6]
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Cell Seeding
-
Culture the selected cancer cell lines in their appropriate complete medium.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.[6]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
ADC Treatment
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 in complete culture medium. A typical concentration range for the ADC might be from 0.01 pM to 100 nM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with medium only (blank control) and wells with untreated cells (vehicle control).[6]
-
Incubate the plates for a predetermined exposure time, typically 72 to 96 hours, at 37°C in a humidified 5% CO2 incubator.[6][11]
Viability Assessment
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C.[4]
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.[4]
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.[4]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Follow the manufacturer's instructions for preparing the XTT reagent mixture, which typically involves mixing the XTT solution with an electron coupling reagent.
-
After the ADC treatment incubation, add 50 µL of the prepared XTT reagent mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.[1]
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is typically used.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).[1]
Data Presentation
The cytotoxic activity of this compound ADCs is typically summarized in a table format, presenting the IC50 values for different ADCs against various cancer cell lines.
| ADC Target | Cell Line | Antigen Expression | IC50 (nM) | Reference |
| HER2 | SK-BR-3 | High | 0.3-0.4 | [13] |
| CD123 | MOLM-14 | High | 1-10 | [14] |
| CD123 | MV-4-11 | High | 1-10 | [14] |
| 5T4 | Multiple GI Cancer Cell Lines | Variable | Varies | [6] |
Troubleshooting
-
High background absorbance: Ensure complete removal of the medium before adding the solubilization solution in the MTT assay. Check for potential interference of the test compounds with the tetrazolium reduction reaction by running controls of the compound in medium without cells.[1]
-
Low signal: Optimize cell seeding density and incubation times. Ensure the viability reagent is not expired and is stored correctly.
-
Inconsistent results: Ensure accurate pipetting and homogenous cell suspension. Use a multichannel pipette for adding reagents to minimize variability.
Conclusion
The in vitro cytotoxicity assay is an essential tool for the preclinical evaluation of this compound ADCs.[5][12] The protocols described in this application note provide a robust framework for determining the potency and specificity of these targeted therapeutics. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results that can guide the selection of promising ADC candidates for further development. The non-cleavable nature of the SMCC linker ensures high stability in circulation, while the potent anti-tubulin activity of DM4 provides effective cell-killing upon targeted delivery and intracellular release.[][4]
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. What are ADC Linkers? | AxisPharm [axispharm.com]
- 10. Novel Antibody-Drug Conjugate to Treat HER2-positive Metastatic Breast Cancer [lifelinecelltech.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The DM4-SMCC ADC is comprised of a monoclonal antibody (mAb) targeting a tumor-associated antigen, a highly potent maytansinoid payload (DM4), and a non-cleavable thioether linker (SMCC). The precise characterization of these complex molecules is critical to ensure their safety, efficacy, and batch-to-batch consistency. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound ADCs.
The DM4 payload, a derivative of maytansine, exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2][3] The non-cleavable SMCC linker ensures that the payload is released primarily upon lysosomal degradation of the antibody within the target cancer cell, minimizing off-target toxicity.[4]
Key Characterization Techniques
A panel of orthogonal analytical methods is essential for the comprehensive characterization of this compound ADCs. These techniques assess critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), size and charge heterogeneity, purity, stability, and biological activity.
1. Drug-to-Antibody Ratio (DAR) Determination: The DAR is a crucial parameter that directly influences the ADC's potency and therapeutic window.[5] Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs, while Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) can also be employed.[5][6]
2. Purity and Stability Analysis: RP-HPLC is a powerful technique for assessing the purity of the ADC and monitoring its stability under various conditions.[7] It can be used to quantify the amount of unconjugated payload and other impurities.[8]
3. Size Heterogeneity and Aggregation Analysis: Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates and fragments in ADC preparations.[9][10] The presence of aggregates can impact the safety and efficacy of the therapeutic.
4. Identity Confirmation: Mass Spectrometry (MS) provides precise mass information for the intact ADC and its subunits, confirming the identity of the conjugate and providing information on the drug load distribution.[11]
5. Antigen Binding Affinity: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to assess the binding affinity of the ADC to its target antigen, ensuring that the conjugation process has not adversely affected the antibody's binding characteristics.[12]
6. In Vitro Cytotoxicity: Cell-based assays, such as the MTT assay, are essential for evaluating the biological activity and potency of the ADC by measuring its ability to kill target cancer cells.[5]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
This protocol describes the determination of the drug-to-antibody ratio (DAR) of a this compound ADC using HIC-HPLC. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated DM4 molecules.[6]
Materials:
-
HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Inject 10-20 µg of the this compound ADC sample.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR using the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
Data Presentation:
| Parameter | Value | Reference |
| Column | Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm | |
| Mobile Phase A | 1.5 M (NH4)2SO4, 100 mM Sodium Phosphate, pH 7.0 | [8] |
| Mobile Phase B | 100 mM Sodium Phosphate, pH 7.0, 20% Isopropanol | [8] |
| Flow Rate | 0.8 mL/min | |
| Gradient | 0-100% B in 20 min | [8] |
| Detection | 280 nm |
Expected Results: A chromatogram showing resolved peaks corresponding to the ADC species with different numbers of conjugated DM4 molecules. The average DAR can be calculated from the relative peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Stability
This protocol outlines the use of RP-HPLC to assess the purity and stability of this compound ADCs. This method can separate the ADC from free drug and other impurities.[8]
Materials:
-
RP-HPLC Column: Agilent PLRP-S, 4.6 x 50 mm, 5 µm, 1000 Å (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject 10-20 µg of the ADC sample.
-
Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 254 nm (for DM4) and 280 nm (for the antibody).
Data Presentation:
| Parameter | Value | Reference |
| Column | Agilent PLRP-S, 4.6 x 50 mm, 5 µm, 1000 Å | |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Flow Rate | 1.0 mL/min | [8] |
| Gradient | 5-95% B in 30 min | [8] |
| Detection | 254 nm and 280 nm | [8] |
Expected Results: A chromatogram showing a major peak for the intact ADC and smaller peaks for any impurities or degradation products.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol describes the use of SEC-HPLC to quantify aggregates and fragments in a this compound ADC sample.
Materials:
-
SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20-50 µg of the ADC sample.
-
Run the analysis isocratically for 20 minutes.
-
Monitor the absorbance at 280 nm.
Data Presentation:
| Parameter | Value | Reference |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm | [9] |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 | [9] |
| Flow Rate | 0.5 mL/min | |
| Run Time | 20 min (isocratic) | [9] |
| Detection | 280 nm | [9] |
Expected Results: A chromatogram showing a major peak for the monomeric ADC and smaller peaks for any high molecular weight species (aggregates) or low molecular weight species (fragments).
Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general workflow for the characterization of intact this compound ADCs by LC-MS.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
SEC or RP column suitable for MS analysis
-
Mobile phases compatible with MS (e.g., using formic acid instead of TFA and volatile salts like ammonium acetate)
Procedure:
-
Perform sample cleanup to remove non-volatile salts.
-
Separate the ADC species using an appropriate LC method (SEC or RP-HPLC).
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the intact ADC.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
Data Presentation:
| Parameter | Value | Reference |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer | [11] |
| LC Separation | SEC or RP-HPLC with MS-compatible mobile phases | [11] |
| Ionization | Electrospray Ionization (ESI) | [11] |
| Data Analysis | Deconvolution of mass spectra | [11] |
Expected Results: A deconvoluted mass spectrum showing a distribution of peaks corresponding to the different drug-loaded species of the ADC, confirming its identity and providing a DAR profile.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Binding
This protocol describes a standard indirect ELISA to assess the binding of a this compound ADC to its target antigen.
Materials:
-
96-well microtiter plates
-
Target antigen
-
This compound ADC and unconjugated antibody (as control)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the target antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add serial dilutions of the this compound ADC and the unconjugated antibody to the wells and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
Data Presentation:
| Parameter | Example Concentration/Condition | Reference |
| Antigen Coating | 1 µg/mL | |
| Blocking Buffer | 5% BSA in PBS | |
| ADC Incubation | 2 hours at RT | |
| Secondary Antibody | HRP-conjugated anti-human IgG | |
| Detection | TMB Substrate, Read at 450 nm |
Expected Results: A sigmoidal binding curve from which the EC50 value can be determined. The binding affinity of the ADC should be comparable to that of the unconjugated antibody.
In Vitro Cytotoxicity (MTT Assay)
This protocol describes the use of an MTT assay to determine the in vitro cytotoxicity of a this compound ADC on target cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the this compound ADC in complete culture medium.
-
Remove the old medium and add 100 µL of the ADC dilutions to the cells. Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation:
| Parameter | Value | Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | [2] |
| Incubation Time with ADC | 72 hours | |
| MTT Incubation | 4 hours | [5] |
| Solubilization | Overnight | |
| Detection | 570 nm |
Expected Results: A dose-response curve showing a decrease in cell viability with increasing ADC concentration. The IC50 value, representing the concentration of ADC that inhibits cell growth by 50%, can be calculated from this curve.
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for HIC-HPLC analysis.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Caption: Apoptotic signaling pathway induced by DM4.
References
- 1. researchgate.net [researchgate.net]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veranova.com [veranova.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of DM4-SMCC in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DM4-SMCC, a potent antibody-drug conjugate (ADC) payload, in cell culture experiments. This document outlines the mechanism of action, key experimental protocols, and data interpretation for researchers developing novel cancer therapeutics.
This compound is a drug-linker conjugate consisting of the highly potent tubulin inhibitor DM4 (a maytansinoid derivative) and a non-cleavable SMCC linker.[1] This conjugate is utilized to create ADCs that target specific antigens on the surface of cancer cells. Upon internalization, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the DM4 payload to exert its cytotoxic effect.[2]
Mechanism of Action of this compound ADCs
An antibody-drug conjugate featuring this compound functions by targeting a specific antigen on the surface of a cancer cell. Once bound, the ADC-antigen complex is internalized by the cell. Inside the cell, the complex is trafficked to the lysosome. The non-cleavable SMCC linker ensures that the cytotoxic payload, DM4, is released upon the degradation of the antibody within the lysosome. The released DM4 then binds to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis.[3]
References
Application Notes and Protocols for Efficacy Testing of DM4-SMCC Antibody-Drug Conjugates in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. The DM4-SMCC ADC platform combines a potent microtubule-disrupting agent, DM4 (a maytansinoid), with a monoclonal antibody via a stable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1] Preclinical evaluation of this compound ADC efficacy in relevant animal models is a critical step in the drug development pipeline. These studies provide essential data on anti-tumor activity, dose-response relationships, and potential toxicities, informing clinical trial design.
This document provides detailed application notes and experimental protocols for utilizing various animal models to assess the in vivo efficacy of this compound ADCs. The protocols cover subcutaneous and orthotopic cell line-derived xenografts (CDXs) as well as patient-derived xenograft (PDX) models.
Key Concepts in this compound ADC Efficacy
The anti-tumor activity of a this compound ADC is primarily driven by the targeted delivery of the cytotoxic payload, DM4, to antigen-expressing tumor cells. DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[2] The SMCC linker is a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody within the target cell.[1]
An important consideration for some maytansinoid-based ADCs is the bystander effect , where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3][4][] This is particularly relevant for treating heterogeneous tumors.
Animal Models for Efficacy Testing
The choice of animal model is crucial for obtaining clinically relevant data. The most commonly used models for ADC testing are immunodeficient mice (e.g., nude, SCID) bearing human tumor xenografts.
-
Subcutaneous Xenograft Models: These are the most widely used models due to their relative simplicity and ease of tumor growth monitoring.[6] They are valuable for initial efficacy screening and dose-finding studies.
-
Orthotopic Xenograft Models: In these models, tumor cells are implanted into the corresponding organ of origin (e.g., pancreatic tumor cells into the pancreas).[7] Orthotopic models often better recapitulate the tumor microenvironment and metastatic potential, providing more clinically relevant data.[8]
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[9][10] These models are considered highly predictive of clinical outcomes as they retain the histological and genetic characteristics of the original human tumor.[9]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of DM4-containing ADCs in various xenograft models.
Table 1: Efficacy of huC242-DM4 in Colorectal Cancer Xenograft Models
| Cell Line | Model Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| COLO 205 | Subcutaneous | 0.15 mg/kg/day x 5 | All animals tumor-free on day 120 | ImmunoGen, Inc. (Reported in a meeting abstract) |
| COLO 205 | Subcutaneous | 0.075 mg/kg/day x 5 | 30-day tumor growth delay | ImmunoGen, Inc. (Reported in a meeting abstract) |
| HT-29 | Subcutaneous | Not specified | Less effective than in COLO 205, but still showed activity | ImmunoGen, Inc. (Reported in a meeting abstract) |
Table 2: Efficacy of Anti-CD138-DM4 (Indatuximab Ravtansine/BT062) in Multiple Myeloma Xenograft Models
| Cell Line / Model | Model Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| RPMI 8226 | Subcutaneous | Not specified | Significant anti-tumor activity | [11] |
| Patient-Derived MM | SCID-hu | Not specified | Tumor regression and improved survival | [12] |
| MM.1S | Disseminated | Sub-optimal dose | Significant inhibition of tumor growth (p < 0.0001) | [13] |
Experimental Protocols
Protocol 1: Subcutaneous Cell Line-Derived Xenograft (CDX) Model
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., female athymic nude or SCID, 6-8 weeks old)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound ADC and vehicle control
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions until they reach 80-90% confluency and are in the logarithmic growth phase.
-
Cell Preparation: a. Wash cells with PBS and detach them using trypsin-EDTA. b. Neutralize trypsin with complete medium and collect the cells into a sterile conical tube. c. Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in cold, sterile PBS or serum-free medium to the desired concentration (typically 1 x 10^7 to 5 x 10^7 cells/mL). d. (Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice immediately before injection.
-
Tumor Cell Implantation: a. Anesthetize the mice. b. Using a 1 mL syringe with a 27-30 gauge needle, inject 100-200 µL of the cell suspension (containing 1-10 million cells) subcutaneously into the flank of each mouse.[14]
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Dosing and Efficacy Evaluation: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the this compound ADC and vehicle control via the appropriate route (typically intravenous injection). The dosing regimen (dose and frequency) should be based on prior toxicity studies or literature. c. Continue to monitor tumor volume and body weight throughout the study. d. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
Protocol 2: Orthotopic Pancreatic Cancer Xenograft Model
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Surgical instruments (scissors, forceps)
-
Sutures
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation: Prepare the pancreatic cancer cells as described in Protocol 1.
-
Surgical Procedure: a. Anesthetize the mouse and place it in a lateral position. b. Make a small incision in the left abdominal flank to expose the spleen and pancreas. c. Gently exteriorize the spleen to visualize the pancreas. d. Using a 30-gauge needle, slowly inject 20-50 µL of the cell suspension (containing 1-2 million cells) into the head or tail of the pancreas.[8] e. Carefully return the spleen and pancreas to the abdominal cavity. f. Close the peritoneum and skin with sutures.
-
Tumor Growth Monitoring: a. Monitor the mice for signs of tumor growth (e.g., abdominal swelling, weight loss). b. Tumor growth can be monitored non-invasively using imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).[15]
-
Dosing and Efficacy Evaluation: a. Once tumors are established (as determined by imaging), randomize the mice and begin treatment as described in Protocol 1. b. Monitor tumor progression and overall animal health. c. At the end of the study, euthanize the mice and perform a necropsy to collect the primary tumor and assess for metastases.
Protocol 3: Patient-Derived Xenograft (PDX) Model
Materials:
-
Fresh human tumor tissue obtained from surgery
-
Sterile transport medium
-
Surgical instruments
-
Immunodeficient mice (e.g., NSG or NOD-SCID)
-
Other materials as listed in Protocol 1
Procedure:
-
Tumor Tissue Processing: a. Collect fresh tumor tissue from the patient under sterile conditions and place it in transport medium on ice. b. In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Tumor Implantation: a. Anesthetize the immunodeficient mouse. b. Make a small incision in the skin of the flank. c. Create a subcutaneous pocket using blunt dissection. d. Implant a single tumor fragment into the pocket. e. Close the incision with surgical clips or sutures.
-
Tumor Growth and Passaging: a. Monitor the mice for tumor growth. PDX tumors may have a longer latency period compared to CDX models.[16] b. When the tumor reaches a sufficient size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor. c. The tumor can then be passaged into new cohorts of mice for expansion and efficacy studies.
-
Efficacy Studies: a. Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment groups and proceed with the efficacy evaluation as described in the CDX protocol.
Mandatory Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Caption: The bystander effect of DM4-containing ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico decrypting of the bystander effect in antibody–drug conjugates for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 7. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 8. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altogenlabs.com [altogenlabs.com]
- 10. Targeted therapy for multiple myeloma: an overview on CD138-based strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Development Services Targeting CD138 - Creative Biolabs [creative-biolabs.com]
- 12. Cytotoxic activity of the maytansinoid immunoconjugate B-B4-DM1 against CD138+ multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation of DM4-SMCC Antibody-Drug Conjugates for In Vivo Preclinical Studies
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, delivered via a chemical linker.[1][] This application note provides a detailed protocol for the formulation of an ADC using the cytotoxic maytansinoid DM4, conjugated to an antibody through the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1][3] The SMCC linker provides exceptional stability in plasma, ensuring the cytotoxic payload remains attached to the antibody until it is internalized by the target cancer cell.[1][4] Upon internalization, the antibody is degraded in the lysosome, releasing the active drug metabolite to induce cell death by inhibiting microtubule assembly.[5][6] These protocols are intended for researchers, scientists, and drug development professionals preparing DM4-SMCC ADCs for in vivo evaluation.
Section 1: ADC Synthesis and Purification Workflow
The generation of a this compound ADC via lysine conjugation is a two-step process. First, the SMCC linker is attached to the antibody. Second, the thiol-containing DM4 payload is conjugated to the antibody-linker complex. This is followed by a purification step to remove unconjugated materials.
Caption: Workflow for lysine-based conjugation of DM4 to an antibody using an SMCC linker.
Protocol 1.1: Preparation of this compound ADC
This protocol describes a general method for conjugating DM4 to an antibody via lysine residues using the SMCC linker. Molar ratios and reaction times may require optimization depending on the specific antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC linker (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
DM4 payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[7]
-
Quenching solution (e.g., 1 M Tris or N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column)
-
Final Formulation Buffer (e.g., 20 mM Histidine, 5% Trehalose, pH 5.2)[7]
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.
-
-
Antibody-Linker (mAb-SMCC) Conjugation:
-
Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add a 5-10 fold molar excess of the SMCC solution to the antibody solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Removal of Excess Linker:
-
Remove unreacted SMCC linker by buffer exchange into fresh Conjugation Buffer using an appropriate method such as a desalting column or tangential flow filtration.
-
-
Payload Conjugation (mAb-SMCC-DM4):
-
Dissolve DM4 in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5-7 fold molar excess of DM4 solution to the mAb-SMCC solution. The reaction pH should be maintained between 6.5 and 7.5 to ensure the reactivity of the maleimide group with the sulfhydryl group of DM4.[8]
-
Incubate the reaction at room temperature for 4-16 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a 25-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups and incubate for 1 hour.[7]
-
-
ADC Purification:
-
Purify the ADC from unconjugated DM4 and other reaction components using Size Exclusion Chromatography (SEC) or Protein A affinity chromatography.[9]
-
Elute the ADC into the final desired formulation buffer or a buffer suitable for subsequent characterization.
-
Section 2: Physicochemical Characterization
After synthesis, the ADC must be thoroughly characterized to ensure quality and consistency. Key parameters include the drug-to-antibody ratio (DAR), purity, and aggregation levels.[4]
Caption: Experimental workflow for the physicochemical characterization of the purified ADC.
Protocol 2.1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method relies on the differential UV absorbance of the antibody and the DM4 payload.[4][10]
Procedure:
-
Measure the UV absorbance of the purified ADC solution at 252 nm and 280 nm.
-
Calculate the concentration of the antibody and DM4 using their known extinction coefficients at these wavelengths via the following equations (example values provided):
-
Extinction Coefficients (ε):
-
mAb at 280 nm: 210,000 M⁻¹cm⁻¹
-
mAb at 252 nm: 84,000 M⁻¹cm⁻¹
-
DM4 at 280 nm: 5,000 M⁻¹cm⁻¹
-
DM4 at 252 nm: 26,000 M⁻¹cm⁻¹
-
-
Equations:
-
A₂₈₀ = (ε₂₈₀,ₘₐₙ * Cₘₐₙ) + (ε₂₈₀,Dₘ₄ * Cₗ)
-
A₂₅₂ = (ε₂₅₂,ₘₐₙ * Cₘₐₙ) + (ε₂₅₂,Dₘ₄ * Cₗ)
-
-
-
Solve the simultaneous equations for Cₘₐₙ (antibody concentration) and Cₗ (drug concentration).
-
Calculate the DAR: DAR = Cₗ / Cₘₐₙ
Protocol 2.2: Purity and Aggregation Analysis by SEC-HPLC
SEC-HPLC separates molecules based on size and is used to determine the percentage of monomeric ADC and quantify high molecular weight aggregates.[4][7]
Procedure:
-
Equilibrate an SEC-HPLC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Inject 10-20 µg of the purified ADC.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and other high molecular weight species.
-
Calculate the percentage of monomer: % Monomer = (Area of Monomer Peak / Total Area of All Peaks) * 100
Table 1: Example Physicochemical Characterization Data for a this compound ADC
| Parameter | Method | Typical Result | Reference |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy / LC-MS | 2.5 - 4.0 | [11] |
| Monomer Purity | SEC-HPLC | > 95% | [12] |
| Free Drug Level | Reversed-Phase HPLC | < 1% | [4] |
Section 3: Formulation for In Vivo Studies
The formulation is critical for maintaining ADC stability, preventing aggregation, and ensuring biocompatibility for in vivo administration. Maytansinoid ADCs are often formulated at a slightly acidic pH in buffers containing stabilizers.[7][13]
Protocol 3.1: Buffer Exchange into Final Formulation
Procedure:
-
Select a suitable formulation buffer based on preliminary stability studies (see Table 2). A common choice is a histidine or acetate buffer at pH 5.0-6.0 containing a cryoprotectant/stabilizer like sucrose or trehalose.[7][10]
-
Using a suitable buffer exchange method (e.g., dialysis, tangential flow filtration, or desalting column), exchange the purified ADC into the final formulation buffer.
-
Determine the final concentration of the ADC using UV-Vis spectroscopy.
-
Filter the final ADC solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulated ADC at 2-8°C for short-term use or at -80°C for long-term storage, though freeze-thaw cycles should be avoided.[3][13]
Table 2: Common Formulation Buffers for Maytansinoid ADCs
| Buffer System | Excipient | pH | Reference |
| 20 mM Histidine | 5% Trehalose | 5.2 | [7] |
| 10 mM Sodium Acetate | 9% Sucrose | 5.0 | [10] |
| 50 mM PBS | 10 mM EDTA | 7.5 (Conjugation) | [7] |
Section 4: In Vivo Efficacy Study
In vivo studies are essential to evaluate the therapeutic efficacy and tolerability of the formulated ADC. Xenograft models in immunocompromised mice are commonly used.[14][15]
Caption: General workflow for an in vivo xenograft efficacy study of a this compound ADC.
Protocol 4.1: Xenograft Tumor Model Efficacy Study
Procedure:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth and Grouping: Allow tumors to grow to an average volume of 100-200 mm³. Randomize mice into treatment groups (e.g., n=8-10 per group), including a vehicle control, a non-targeting ADC control, and one or more ADC treatment doses.
-
ADC Administration: Administer the formulated this compound ADC, typically via a single intravenous (IV) bolus injection.[15]
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = ½ (Length × Width²).[15]
-
Monitor animal body weight and overall health status as an indicator of toxicity.
-
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., >2000 mm³) or after a specific time period.
Table 3: Example Parameters for an In Vivo Xenograft Study
| Parameter | Description | Example | Reference |
| Animal Model | Immunocompromised mouse strain | NSG (NOD scid gamma) | [16] |
| Cell Line | Human cancer cell line expressing the target antigen | KB, OV90, DLD-1 | [11][15] |
| ADC Dosing | Dose level administered to treatment groups | 2.5 mg/kg, 10 mg/kg | [14][15] |
| Administration Route | Method of ADC delivery | Single intravenous (IV) bolus | [15] |
| Primary Endpoint | Main efficacy measurement | Tumor growth inhibition/regression | [14] |
| Secondary Endpoint | Toxicity measurement | Change in body weight | [17] |
Section 5: Mechanism of Action
The efficacy of a this compound ADC is dependent on a sequence of biological events that lead to the targeted delivery of the cytotoxic payload.[1]
Caption: Mechanism of action for a non-cleavable this compound antibody-drug conjugate.
-
Binding: The ADC circulates in the bloodstream and its antibody component specifically binds to the target antigen on the surface of a cancer cell.[1]
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases. Because the SMCC linker is non-cleavable, this process releases the DM4 payload still attached to the lysine residue and linker remnant (Lys-SMCC-DM4).[6][18]
-
Cytotoxicity: The active metabolite, Lys-SMCC-DM4, enters the cytoplasm and exerts its potent cytotoxic effect by binding to tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 9. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 10. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
- 14. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Purification of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The ADC DM4-SMCC is comprised of a monoclonal antibody (mAb) linked to the maytansinoid tubulin inhibitor, DM4, via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The conjugation process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR), as well as process-related impurities such as unconjugated mAb, free drug-linker, and aggregates. Therefore, robust and well-characterized analytical and purification methods are critical for ensuring the safety, efficacy, and quality of the final drug product.
This document provides detailed application notes and protocols for the primary chromatographic techniques used in the purification and analysis of this compound ADCs: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Cation Exchange Chromatography (CEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Key Purification and Analytical Technologies
The purification of this compound ADCs is a multi-step process that leverages the orthogonal separation principles of different chromatographic techniques to isolate the desired ADC species and remove impurities.
Overall Workflow for this compound ADC Purification and Analysis
The general workflow for the purification and analysis of this compound ADCs involves a series of chromatographic steps to remove aggregates, unconjugated species, and to fractionate based on the drug-to-antibody ratio.
Caption: General workflow for the purification and analysis of this compound ADCs.
Hydrophobic Interaction Chromatography (HIC)
HIC is the primary method for separating ADC species based on their drug-to-antibody ratio (DAR). The addition of the hydrophobic this compound linker-drug to the antibody increases its overall hydrophobicity. In HIC, a high salt concentration mobile phase promotes the binding of the ADC to a hydrophobic stationary phase. A decreasing salt gradient is then used to elute the different DAR species, with the unconjugated antibody (DAR 0) eluting first, followed by ADCs with increasing DAR values.
Experimental Protocol: HIC for DAR Analysis of a DM4-ADC
This protocol is based on a method for analyzing a DM4-conjugated ADC.[1]
Materials:
-
Column: MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm[1]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 0.1 M Sodium Phosphate, pH 7.0[1]
-
Mobile Phase B: 0.1 M Sodium Phosphate, pH 7.0[1]
-
Instrumentation: Agilent 1100 Liquid Chromatography system or equivalent, equipped with a Diode Array Detector (DAD)[1]
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Elution: Apply a linear gradient to separate the ADC species. The specific gradient profile may need optimization, but a typical gradient would be from 0% to 100% Mobile Phase B over a set period (e.g., 20-30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species. The weighted average DAR can be calculated based on the relative peak areas.
Quantitative Data for HIC Purification
| Parameter | Condition | Reference |
| Column | MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm | [1] |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 0.1 M Sodium Phosphate, pH 7.0 | [1] |
| Mobile Phase B | 0.1 M Sodium Phosphate, pH 7.0 | [1] |
| Flow Rate | Typically 0.5 - 1.0 mL/min | |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B | [1] |
| Temperature | Ambient (e.g., 25 °C) | |
| Detection | UV at 280 nm | [1] |
Size Exclusion Chromatography (SEC)
SEC is a critical method for the analysis and removal of aggregates and fragments from the ADC preparation. The separation is based on the hydrodynamic radius of the molecules. Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and elute first, followed by the monomeric ADC, and then smaller fragments or unconjugated drug-linker.
Experimental Protocol: SEC for Aggregate Analysis
This protocol provides a general method for the analysis of aggregates in ADC samples.
Materials:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent
-
Mobile Phase: Phosphate buffered saline (PBS), pH 7.4 (50 mM sodium phosphate, 150 mM sodium chloride)[2]
-
Instrumentation: Agilent 1260 Infinity Bio-inert Quaternary LC system or equivalent, with a UV detector[2]
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 10 µL) onto the column.[2]
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.8 mL/min).[2]
-
Detection: Monitor the elution at 220 nm and 280 nm.[2]
-
Data Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species based on the peak areas.
Quantitative Data for SEC Analysis
| Parameter | Condition | Reference |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm | [2] |
| Mobile Phase | 50 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.4 | [2] |
| Flow Rate | 0.8 mL/min | [2] |
| Temperature | Ambient | [2] |
| Injection Volume | 10 µL | [2] |
| Detection | UV at 220 nm and 280 nm | [2] |
Cation Exchange Chromatography (CEX)
CEX separates molecules based on their net surface charge. It is effective in removing process-related impurities such as host cell proteins and leached Protein A. For ADCs, CEX can also be used to remove aggregates and, in some cases, to separate charge variants arising from the conjugation process. The bind-and-elute mode is commonly used, where the ADC is loaded onto the column at a low salt concentration and then eluted with an increasing salt gradient.
Experimental Protocol: CEX for ADC Purification
This protocol describes a general bind-and-elute method for ADC purification using CEX.[3][4]
Materials:
-
Resin: A suitable cation exchange resin (e.g., Fractogel® EMD SO3- (M) or similar).
-
Equilibration/Wash Buffer (Buffer A): 90 mM Sodium Acetate-Acetic Acid, pH 5.0[4]
-
Elution Buffer (Buffer B): 400 mM Sodium Acetate-Acetic Acid, pH 5.0[4]
-
Instrumentation: A chromatography system capable of gradient elution.
Procedure:
-
Column Equilibration: Equilibrate the CEX column with at least 5 column volumes (CVs) of Buffer A.
-
Sample Preparation: Adjust the pH and conductivity of the ADC sample to match that of Buffer A. This may require buffer exchange.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with several CVs of Buffer A to remove unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Buffer B over 20 CVs.[4]
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the collected fractions by SEC for aggregation and by RP-HPLC for DAR and purity.
Quantitative Data for CEX Purification
| Parameter | Condition | Reference |
| Buffer A | 90 mM NaAC-HAC, pH 5.0 | [4] |
| Buffer B | 400 mM NaAC-HAC, pH 5.0 | [4] |
| Elution Mode | Linear gradient, 0-100% Buffer B over 20 CV | [4] |
| pH Range | Typically 4.0 - 7.0 | [3] |
| Conductivity Range | 2 - 8 mS/cm for loading | [3] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution analytical technique used to assess the purity and determine the average DAR of this compound ADCs. This method is typically performed under denaturing conditions. For DAR analysis of cysteine-linked ADCs, the interchain disulfide bonds are reduced, and the resulting light and heavy chains are separated based on their hydrophobicity. The number of conjugated this compound molecules increases the hydrophobicity of the chains, allowing for the resolution of different drug-loaded species.
Experimental Protocol: RP-HPLC for DAR Analysis
This protocol is for the determination of the average DAR of a cysteine-linked this compound ADC.
Materials:
-
Column: A suitable reversed-phase column for proteins (e.g., a C4 or C8 column).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Instrumentation: An HPLC system with a UV detector.
Procedure:
-
Sample Reduction: Reduce the ADC sample (e.g., at 1 mg/mL) by adding a reducing agent (e.g., 10 mM DTT) and incubating at 37°C for 30 minutes to separate the heavy and light chains.
-
Column Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Injection: Inject the reduced sample onto the column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains.
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. Calculate the average DAR based on the relative peak areas and the number of drugs per chain.[5]
Quantitative Data for RP-HPLC Analysis
| Parameter | Condition | Reference |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | Optimized linear gradient of Mobile Phase B | |
| Flow Rate | Typically 0.5 - 1.0 mL/min | |
| Temperature | Often elevated (e.g., 60-80°C) to improve peak shape | |
| Detection | UV at 280 nm |
Logical Relationships in ADC Purification
The choice and sequence of purification steps are critical for achieving a high-purity this compound ADC. The following diagram illustrates the logical relationships between the different purification goals and the corresponding chromatographic techniques.
Caption: Logical relationships between purification goals and analytical methods.
Conclusion
The purification and analysis of this compound ADCs require a suite of orthogonal chromatographic techniques to ensure a well-characterized, pure, and potent therapeutic product. HIC is indispensable for DAR separation, while SEC is the standard for aggregate and fragment analysis. CEX provides an effective means for removing charge-related impurities and can also contribute to aggregate removal. RP-HPLC is a powerful analytical tool for determining the average DAR and assessing purity. The successful implementation of these methods, guided by the protocols and data presented in this document, is essential for the development of high-quality this compound ADCs. Careful optimization of each chromatographic step is crucial for obtaining a final product that meets the stringent quality attributes required for therapeutic applications.
References
- 1. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. CN104208719A - ADC (antibody-drug conjugate) cation exchange chromatographic purification method - Google Patents [patents.google.com]
- 4. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
troubleshooting low DM4-SMCC conjugation efficiency
Welcome to the technical support center for DM4-SMCC conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of antibody-drug conjugates (ADCs) using the DM4 payload and SMCC linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my final drug-to-antibody ratio (DAR) consistently low?
A low DAR is a common issue that can arise from several factors throughout the two-step conjugation process. The primary areas to investigate are the reactivity of the functional groups on your antibody and the this compound, the integrity of the crosslinker, the reaction conditions, and the efficiency of purification steps.[1]
Potential causes include:
-
Inactive Amine or Sulfhydryl Groups: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines (e.g., lysine residues) on the antibody. If these amines are not accessible, the initial activation step will be inefficient. Similarly, the maleimide group of SMCC reacts with free sulfhydryl groups. If your antibody has disulfide bonds, they must be reduced prior to conjugation.[1]
-
Hydrolysis of SMCC: The SMCC crosslinker is moisture-sensitive.[2] The NHS ester can hydrolyze in aqueous solutions, rendering it inactive.[3] The maleimide group can also hydrolyze at pH values above 7.5.[4][5]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation times can significantly impact conjugation efficiency.[1][6]
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) will compete with the target molecules for reaction with SMCC.[1][2]
Q2: How can I determine if the functional groups on my antibody are the problem?
To troubleshoot issues with your antibody's reactive groups, consider the following:
-
Amine Accessibility: If you suspect poor accessibility of lysine residues, you might consider using a crosslinker with a longer spacer arm to improve reach.[1]
-
Sulfhydryl Availability: For cysteine-based conjugation, ensure that the interchain disulfide bonds of the antibody are sufficiently reduced to generate free sulfhydryl groups.[6] You can quantify the number of free thiols using Ellman's reagent (DTNB) before proceeding with the conjugation.[6]
Q3: What are the optimal buffer conditions for the this compound conjugation reactions?
The pH and composition of your reaction buffers are critical for successful conjugation.[1]
-
Step 1 (Amine Reaction - NHS ester): This reaction should be performed at a pH range of 7.2-7.5.[3] While the reaction with amines is faster at a higher pH, so is the rate of NHS ester hydrolysis. A slightly lower pH provides a good balance between reaction efficiency and crosslinker stability.[3]
-
Step 2 (Sulfhydryl Reaction - Maleimide): The maleimide reaction with sulfhydryl groups is most efficient at a pH range of 6.5-7.5.[4][5][6] At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis.[4][5]
-
Buffer Components to Avoid: It is crucial that your buffers are free of primary amines (e.g., Tris, glycine) and sulfhydryls (e.g., DTT), as these will compete with your target molecules for reaction with SMCC.[1][2] Phosphate-buffered saline (PBS) at the appropriate pH is a commonly recommended buffer.[1] The addition of 1-5 mM EDTA can help prevent the re-formation of disulfide bonds.[1]
Q4: I'm observing a precipitate during my conjugation reaction. What is the likely cause?
Precipitation or aggregation during the conjugation reaction can be a significant problem, often stemming from the increased hydrophobicity of the ADC.[6][7]
Potential causes include:
-
High Drug-to-Antibody Ratio (DAR): Higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.[6]
-
Hydrophobic Nature of DM4 and SMCC Linker: Both the DM4 payload and the cyclohexyl ring in the SMCC linker contribute to the hydrophobicity of the final conjugate.[6]
-
High Protein Concentration: Very high concentrations of the antibody can lead to aggregation and precipitation.[1][2]
-
Inappropriate Buffer Conditions: A suboptimal pH or low ionic strength can affect protein stability and lead to precipitation.[1][2]
-
Organic Solvent Concentration: If using SMCC dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically less than 10%) to maintain protein solubility.[1]
Q5: How can I accurately determine the conjugation efficiency and DAR of my final product?
Several analytical techniques can be used to assess the efficiency of your conjugation reaction and determine the DAR. The choice of method will depend on your specific needs and available instrumentation.[8]
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for detailed DAR analysis and evaluating drug load distribution, especially for cysteine-linked ADCs.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is suitable for more detailed DAR analysis and can be used to separate and quantify light and heavy chain species with different drug loads after reduction of the ADC.[9][11]
-
UV-Vis Spectrophotometry: This is a simpler technique that can be used to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug.[11][12]
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of the conjugate, allowing for the direct determination of the number of conjugated drug molecules and the distribution of different species.[8][12]
-
Size-Exclusion Chromatography (SEC): SEC is used to detect aggregation or fragmentation of the ADC.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound conjugation.
Table 1: Recommended Molar Excess of SMCC over Antibody
| Antibody Concentration | Suggested SMCC Molar Excess |
| < 1 mg/mL | 40-80 fold |
| 1-4 mg/mL | 20-fold |
| 5-10 mg/mL | 5-10 fold |
Data synthesized from available protocols.[5]
Table 2: Optimal pH Ranges for SMCC Conjugation Steps
| Reaction Step | Functional Groups | Optimal pH Range |
| Step 1: Antibody Activation | NHS ester + Primary Amines | 7.2 - 7.5 |
| Step 2: DM4 Conjugation | Maleimide + Sulfhydryls | 6.5 - 7.5 |
Data synthesized from multiple sources.[3][4][5][6]
Experimental Protocols
Protocol 1: Two-Step Antibody-DM4 Conjugation via Lysine Residues
-
Antibody Preparation: Dialyze the antibody against a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5). Adjust the antibody concentration to 1-10 mg/mL.[1]
-
SMCC Preparation: Immediately before use, dissolve SMCC in a dry organic solvent such as DMSO or DMF to a stock concentration of approximately 10 mM.[1]
-
Antibody Activation: Add the calculated amount of the SMCC stock solution to the antibody solution to achieve the desired molar excess (see Table 1). Mix gently and ensure the final organic solvent concentration is below 10%.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1]
-
Removal of Excess SMCC: Remove the unreacted SMCC using a desalting column equilibrated with the conjugation buffer (pH 6.5-7.5). This step is critical to prevent quenching of the maleimide groups.[2][3]
-
DM4-Linker Preparation: Prepare the DM4 derivative containing a free sulfhydryl group in the conjugation buffer.
-
Conjugation Reaction: Combine the maleimide-activated antibody with the DM4 derivative at a desired molar ratio.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
Quenching (Optional): To quench any unreacted maleimide groups, add a solution of cysteine or β-mercaptoethanol to a final concentration of 10-20 mM and incubate for 15 minutes.[2]
-
Purification: Purify the final ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated DM4 and other byproducts.[12]
Protocol 2: Characterization of DAR by Hydrophobic Interaction Chromatography (HIC)
-
Column: Select a HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).[8]
-
Mobile Phase A (High Salt): Prepare a high salt buffer, for example, 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[8]
-
Mobile Phase B (Low Salt): Prepare a low salt buffer, for example, 50 mM sodium phosphate, pH 7.0.[14]
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[8]
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[8]
-
Detection: Monitor the elution profile using UV absorbance at 280 nm.[8]
-
Data Analysis: The different drug-loaded species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later. The relative peak areas can be used to calculate the average DAR.
Visualizations
Caption: Troubleshooting workflow for low this compound conjugation efficiency.
Caption: General experimental workflow for two-step this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing DM4-SMCC ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of DM4-SMCC Antibody-Drug Conjugates (ADCs).
A Note on Data: Publicly available quantitative data specifically for the aggregation of this compound ADCs under various formulation conditions is limited. The tables presented below are illustrative and based on findings for similar antibody-drug conjugates, such as those utilizing maytansinoid payloads (e.g., DM1) and non-cleavable linkers. These examples are intended to demonstrate expected trends and provide a starting point for optimization studies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound ADCs in a question-and-answer format.
Q1: My this compound ADC shows significant aggregation immediately after the conjugation reaction. What are the likely causes and how can I mitigate this?
A1: Immediate post-conjugation aggregation is often due to the increased hydrophobicity of the ADC. The DM4 payload is hydrophobic, and its conjugation to the antibody via the SMCC linker can expose hydrophobic patches, leading to intermolecular interactions and aggregation.[1]
Immediate Troubleshooting Steps:
-
Review Conjugation Chemistry:
-
Co-solvent Concentration: If the this compound linker-payload is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is as low as possible (ideally <5%). High concentrations of organic solvents can denature the antibody.
-
pH of Reaction Buffer: The pH of the conjugation buffer can impact antibody stability. While the reaction of the SMCC linker with antibody lysines is typically performed at a pH of 7.2-8.0, this may be close to the isoelectric point (pI) of some antibodies, where they are least soluble. Consider optimizing the pH within the recommended range for the conjugation chemistry while maintaining antibody stability.
-
Temperature: Perform the conjugation at a controlled, lower temperature (e.g., 4°C) to minimize the risk of denaturation and aggregation.
-
-
Consider "Lock-Release" Technology: For particularly aggregation-prone antibodies, consider immobilizing the antibody on a solid support (e.g., protein A resin) during the conjugation step. This physically separates the antibody molecules, preventing them from aggregating. After conjugation and washing, the ADC is then released from the support.
Q2: I'm observing a gradual increase in high molecular weight species (HMWS) during storage of my purified this compound ADC. What formulation parameters should I investigate?
A2: Gradual aggregation during storage points to suboptimal formulation and/or storage conditions. Key parameters to investigate include the buffer composition, pH, excipients, and storage temperature.
Formulation Optimization Strategies:
-
Buffer System and pH: The choice of buffer and its pH are critical. The optimal pH is typically one where the ADC has high conformational and colloidal stability, which may not be the same as the optimal pH for conjugation. A common starting point for formulation is a pH between 5.0 and 6.5.
-
Ionic Strength: The salt concentration (e.g., NaCl) in the buffer can influence aggregation. Low ionic strength may not sufficiently screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions. A typical starting point is 100-150 mM NaCl.
-
Stabilizing Excipients: The inclusion of excipients is a primary strategy to prevent aggregation.
-
Surfactants: Non-ionic surfactants like polysorbate 20 or polysorbate 80 are highly effective at preventing surface-induced aggregation (at air-water or solid-water interfaces). They are typically used at low concentrations (e.g., 0.01% to 0.05% w/v).
-
Sugars (Cryo/Lyoprotectants): Sugars such as sucrose and trehalose are excellent stabilizers that can protect the ADC during freeze-thaw cycles and long-term storage, both in liquid and lyophilized forms. They are thought to work by forming a hydration shell around the protein.
-
Amino Acids: Certain amino acids can act as stabilizers. Arginine, for example, is known to suppress protein aggregation by interacting with hydrophobic and charged residues on the protein surface.
-
Q3: My this compound ADC with a high drug-to-antibody ratio (DAR) is particularly prone to aggregation. What are my options?
A3: A higher DAR increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1]
Strategies for High-DAR ADCs:
-
Formulation with Aggregation Inhibitors: Employ a robust formulation containing a combination of excipients, such as a surfactant (polysorbate 80) and a stabilizer like arginine or trehalose.
-
Hydrophilic Linkers/Payloads: While you are working with this compound, for future ADC design, consider using more hydrophilic linkers (e.g., containing PEG moieties) or modifying the payload to increase its hydrophilicity. This can allow for a higher DAR without inducing aggregation.
-
Site-Specific Conjugation: If not already in use, consider site-specific conjugation methods. This can lead to a more homogeneous ADC product with a defined DAR, which may have improved stability profiles compared to ADCs generated through stochastic lysine conjugation.
Frequently Asked Questions (FAQs)
-
What causes this compound ADC aggregation? Aggregation of this compound ADCs is primarily driven by the increased surface hydrophobicity imparted by the DM4 payload and the SMCC linker. This can lead to intermolecular interactions and the formation of high molecular weight species. Other contributing factors include unfavorable buffer conditions (pH, ionic strength), high DAR, exposure to environmental stresses (temperature, agitation, freeze-thaw cycles), and the presence of organic co-solvents used during conjugation.
-
Why is it important to prevent ADC aggregation? ADC aggregation is a critical quality attribute that needs to be controlled for several reasons:
-
Reduced Efficacy: Aggregates may have reduced ability to bind to the target antigen on cancer cells.
-
Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, reducing the ADC's half-life and therapeutic window.
-
Increased Immunogenicity: The presence of aggregates can elicit an unwanted immune response in patients.
-
Potential for Off-Target Toxicity: Aggregates can lead to increased uptake in non-target tissues, potentially causing toxicity.
-
-
What are the best analytical techniques to measure this compound ADC aggregation?
-
Size Exclusion Chromatography (SEC): This is the most common and robust method for quantifying aggregates. An SEC-HPLC or SEC-UPLC system separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with a MALS detector to provide an absolute measurement of the molar mass of the eluting species, which is very useful for characterizing the nature of the aggregates.
-
Dynamic Light Scattering (DLS): DLS is a high-throughput technique that can be used to screen for the presence of aggregates and to assess the overall polydispersity of a sample. It is particularly useful in early-stage formulation screening.
-
-
What are some common excipients used to prevent ADC aggregation, and how do they work?
-
Polysorbate 80/20: These non-ionic surfactants are thought to competitively adsorb to interfaces (air-liquid, solid-liquid), preventing the ADC from unfolding and aggregating at these surfaces.
-
Sucrose/Trehalose: These sugars are believed to stabilize the native structure of the ADC through a mechanism of "preferential exclusion," where the excipient is excluded from the protein surface, leading to preferential hydration of the ADC.
-
Arginine: Arginine can suppress aggregation by interacting with both hydrophobic patches and charged residues on the ADC surface, thereby reducing intermolecular protein-protein interactions.
-
Data Presentation
Table 1: Illustrative Effect of pH on ADC Aggregation
This data is based on trends observed for maytansinoid-based ADCs and should be confirmed for your specific this compound ADC.
| pH | % Monomer (Initial) | % Monomer (After 4 weeks at 4°C) | % High Molecular Weight Species (HMWS) (After 4 weeks at 4°C) |
| 5.0 | 98.5% | 97.2% | 2.8% |
| 6.0 | 98.6% | 98.1% | 1.9% |
| 7.0 | 98.4% | 95.5% | 4.5% |
| 8.0 | 98.3% | 92.1% | 7.9% |
Table 2: Illustrative Effect of Excipients on ADC Aggregation at pH 6.0
This data is hypothetical but based on established principles of ADC formulation. The effectiveness of each excipient should be empirically determined.
| Formulation (in 20 mM Histidine, 150 mM NaCl, pH 6.0) | % Monomer (Initial) | % Monomer (After 4 weeks at 25°C) | % High Molecular Weight Species (HMWS) (After 4 weeks at 25°C) |
| No Excipient (Control) | 98.2% | 90.5% | 9.5% |
| + 0.02% Polysorbate 80 | 98.3% | 95.1% | 4.9% |
| + 5% Sucrose | 98.2% | 94.8% | 5.2% |
| + 50 mM Arginine | 98.1% | 96.0% | 4.0% |
| + 0.02% Polysorbate 80 + 5% Sucrose | 98.4% | 97.2% | 2.8% |
| + 0.02% Polysorbate 80 + 50 mM Arginine | 98.3% | 97.8% | 2.2% |
Experimental Protocols
Protocol 1: High-Throughput Formulation Screening for a this compound ADC
Objective: To identify a buffer system and excipient combination that minimizes the aggregation of a this compound ADC under accelerated stress conditions.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the purified this compound ADC at a concentration of ~2 mg/mL in a simple buffer (e.g., 10 mM Histidine, pH 6.0).
-
Prepare stock solutions of various buffers (e.g., citrate, histidine, phosphate, acetate) at different pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0).
-
Prepare stock solutions of excipients:
-
Polysorbate 80 (e.g., 1% w/v)
-
Sucrose (e.g., 50% w/v)
-
Trehalose (e.g., 50% w/v)
-
Arginine (e.g., 1 M)
-
NaCl (e.g., 5 M)
-
-
-
96-Well Plate Formulation:
-
In a 96-well plate, combine the ADC stock, buffer stocks, and excipient stocks to create a matrix of different formulations. Aim for a final ADC concentration of 1 mg/mL.
-
Include control wells with the ADC in the initial simple buffer.
-
Seal the plate securely.
-
-
Initial (T=0) Analysis:
-
Immediately after preparation, take an aliquot from each well for analysis by Size Exclusion Chromatography (SEC-HPLC or SEC-UPLC) to determine the initial percentage of monomer and high molecular weight species (HMWS).
-
-
Accelerated Stability Study:
-
Incubate the 96-well plate at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
-
Time-Point Analysis:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Take an aliquot from each well and analyze by SEC-HPLC/UPLC to quantify the % monomer and % HMWS.
-
-
Data Analysis:
-
Calculate the change in % HMWS over time for each formulation.
-
Identify the formulation(s) that show the lowest rate of aggregation.
-
Protocol 2: Forced Degradation Study to Assess Aggregation Propensity
Objective: To rapidly assess the aggregation propensity of a this compound ADC under various stress conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of the this compound ADC at 1 mg/mL in its lead formulation buffer.
-
Application of Stress Conditions:
-
Thermal Stress: Incubate an aliquot at 50°C for 1 week.
-
Freeze-Thaw Stress: Subject an aliquot to five cycles of freezing (e.g., at -80°C for 1 hour) and thawing at room temperature.
-
Agitation Stress: Place an aliquot on an orbital shaker at a defined speed (e.g., 200 rpm) for 24 hours at room temperature.
-
Low pH Stress: Adjust the pH of an aliquot to 3.5 with HCl, incubate for 4 hours at room temperature, and then readjust the pH back to the original formulation pH.
-
Control: Keep one aliquot at the recommended storage condition (e.g., 4°C).
-
-
Analysis:
-
After the stress period, visually inspect all samples for precipitation.
-
Analyze all samples, including the control, by SEC-HPLC/UPLC to quantify the percentage of monomer, HMWS, and any low molecular weight species (fragments).
-
Additional characterization by methods like DLS or SEC-MALS can provide further insights into the nature of the aggregates formed.
-
Visualizations
Caption: Key factors contributing to the aggregation of this compound ADCs.
Caption: A step-by-step workflow for troubleshooting this compound ADC aggregation.
Caption: Proposed mechanisms of action for common stabilizing excipients.
References
Technical Support Center: Optimizing DM4-SMCC ADCs
Welcome to the technical support center for the optimization of Drug-to-Antibody Ratios (DAR) in DM4-SMCC Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
A1: The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetic profile.[1] An optimal DAR ensures a balance between delivering a potent cytotoxic payload to tumor cells and minimizing off-target toxicity and rapid clearance from circulation.[2]
Q2: What is the conjugation mechanism for this compound?
A2: this compound is a drug-linker conjugate where the maytansinoid cytotoxin DM4 is attached to a non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[3][4][5] The conjugation process is typically a two-step reaction. First, the N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with primary amines on the antibody, most commonly the side-chain of lysine residues.[][7] In an alternative approach targeting cysteine residues, the antibody's interchain disulfide bonds are first partially or fully reduced to generate free sulfhydryl (thiol) groups.[8] The maleimide group of the drug-linker then reacts with these thiol groups to form a stable thioether bond.[]
Q3: What factors influence the final DAR of a this compound ADC?
A3: Several factors can influence the final DAR, including:
-
Molar ratio of drug-linker to antibody: Increasing the molar excess of the this compound linker during the conjugation reaction generally leads to a higher DAR.
-
Reaction conditions: Parameters such as pH, temperature, and reaction time must be carefully controlled. For example, the pH of the buffer can affect the reactivity of both the antibody's lysine residues and the linker.[10]
-
Antibody characteristics: The number and accessibility of conjugation sites (lysine residues or reducible disulfides) on the monoclonal antibody can vary.
-
Purity of reagents: The purity of the antibody and the drug-linker conjugate are crucial for a consistent and efficient reaction.
Q4: How does DAR impact the efficacy and safety of an ADC?
A4: The DAR has a profound impact on the ADC's performance. While a higher DAR can increase in vitro potency, it can also lead to issues in vivo.[11] ADCs with very high DARs (e.g., >8) often exhibit increased hydrophobicity, which can lead to aggregation, faster clearance from the bloodstream, and increased off-target toxicity, particularly hepatotoxicity.[11][12][13] Conversely, a low DAR may result in insufficient potency.[1] Most clinically approved ADCs have an average DAR in the range of 2 to 4 to maintain an optimal balance.[11]
Q5: What are the primary methods for measuring DAR?
A5: The most common methods for DAR measurement are:
-
UV-Vis Spectroscopy: This is a simple and rapid method to determine the average DAR.[14][15] It relies on measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) and using the known extinction coefficients of both components to calculate their concentrations.[16][17]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on their hydrophobicity.[18][19] Since each conjugated drug molecule increases the overall hydrophobicity, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, etc.), allowing for the determination of the average DAR and the distribution of drug-loaded species.[20][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise mass measurements of the intact ADC or its subunits (light and heavy chains after reduction), allowing for unambiguous confirmation of the DAR and identification of different conjugated species.[][23]
Troubleshooting Guides
Problem 1: Consistently Low Drug-to-Antibody Ratio (DAR < 2)
| Possible Causes | Recommended Solutions |
| Inefficient Antibody Reduction (for Cysteine Conjugation): The reducing agent (e.g., DTT, TCEP) concentration or incubation time may be insufficient to cleave the interchain disulfide bonds effectively.[8] | Optimize Reduction: Perform a titration of the reducing agent (e.g., 2-10 molar equivalents of TCEP). Vary the incubation time (e.g., 30-90 minutes) and temperature (e.g., room temperature to 37°C) to find the optimal conditions for generating the desired number of free thiols. |
| Hydrolysis of SMCC Linker: The maleimide group on the SMCC linker is susceptible to hydrolysis, especially at non-optimal pH, rendering it unable to react with thiols. | Control pH and Timing: Ensure the conjugation buffer is within the optimal pH range (typically 6.5-7.5) for the maleimide-thiol reaction. Use the activated drug-linker immediately after preparation to minimize hydrolysis. |
| Suboptimal Molar Ratio: The molar ratio of the this compound drug-linker to the antibody may be too low. | Increase Molar Ratio: Incrementally increase the molar excess of the this compound linker in the conjugation reaction. Test ratios from 3:1 up to 10:1 (drug-linker:antibody). |
| Inactive Reagents: The this compound drug-linker may have degraded due to improper storage or handling. | Verify Reagent Quality: Use fresh or properly stored this compound.[3] Confirm its activity with a small-scale test reaction before proceeding with a large-scale conjugation. |
Problem 2: High Levels of Aggregation Observed Post-Conjugation
| Possible Causes | Recommended Solutions |
| Increased Hydrophobicity: DM4 is a hydrophobic molecule. High DAR values significantly increase the surface hydrophobicity of the antibody, leading to intermolecular interactions and aggregation.[13][24] | Lower the Target DAR: Aim for a lower average DAR (e.g., 2-4) by reducing the molar excess of the drug-linker during conjugation.[11] Optimize Formulation Buffer: Screen different buffer conditions. The inclusion of excipients like polysorbate 20/80, sucrose, or arginine can help stabilize the ADC and prevent aggregation.[24] |
| Use of Organic Co-solvents: Solvents like DMSO, used to dissolve the hydrophobic drug-linker, can partially denature the antibody if the final concentration is too high, promoting aggregation.[10][25] | Minimize Co-solvent Concentration: Use the lowest possible volume of co-solvent to dissolve the drug-linker. Add it slowly to the antibody solution while gently mixing to avoid localized high concentrations. The final co-solvent concentration should typically not exceed 5-10%. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the conjugation or formulation buffer may be suboptimal, leading to protein instability.[10][26] | Screen Buffers: Evaluate a range of pH values (e.g., 6.0-8.0) and salt concentrations (e.g., 50-150 mM NaCl) to identify the most stabilizing conditions for your specific ADC.[26] |
| Freeze-Thaw Stress: Repeated freeze-thaw cycles can induce aggregation.[26] | Aliquot and Store Properly: After purification, aliquot the ADC into single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
Problem 3: Inconsistent DAR Values Between Batches
| Possible Causes | Recommended Solutions |
| Variability in Reagent Preparation: Inconsistent concentrations of antibody or drug-linker solutions can lead to batch-to-batch differences. | Standardize Procedures: Use calibrated pipettes and balances. Prepare fresh solutions for each batch and accurately determine their concentrations via UV-Vis spectroscopy before use. |
| Fluctuations in Reaction Parameters: Minor variations in reaction time, temperature, or pH can significantly impact conjugation efficiency. | Implement Strict Controls: Use a calibrated thermometer and pH meter. Precisely time all reaction steps. Utilize a temperature-controlled incubator or water bath for consistent reaction temperatures. |
| Incomplete Removal of Reducing Agent: For cysteine conjugation, residual reducing agent can interfere with the maleimide reaction or destabilize the final ADC. | Ensure Efficient Purification: Use size exclusion chromatography (SEC) or diafiltration to completely remove the reducing agent after the reduction step and before adding the drug-linker.[26] |
| Inconsistent Analytical Methods: Variations in the execution of DAR analysis (e.g., HIC gradient, UV-Vis calculations) can lead to apparent inconsistencies. | Validate Analytical Methods: Develop and follow a standardized, validated protocol for all analytical techniques. Use control standards to ensure the consistency of the assay over time. |
Data Presentation
Table 1: Typical Reagent Parameters for this compound Conjugation
| Parameter | Typical Range | Purpose |
| Antibody Concentration | 5 - 20 mg/mL | Maintain sufficient concentration for reaction efficiency. |
| Molar Ratio (this compound:Ab) | 3:1 to 10:1 | To control the final average DAR. |
| Reducing Agent (TCEP) | 2 - 5 molar equivalents | For partial reduction of interchain disulfides. |
| Reaction pH | 7.0 - 8.0 (Reduction)6.5 - 7.5 (Conjugation) | Optimize reactivity of functional groups. |
| Reaction Temperature | 4°C - 37°C | Control reaction rate and protein stability. |
| Reaction Time | 1 - 4 hours | Ensure completion of the reaction. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Solubilize the hydrophobic this compound linker. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol is for preparing an antibody for conjugation to the maleimide group of this compound.
-
Antibody Preparation: Prepare the antibody at a concentration of 10 mg/mL in a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Reducing Agent Preparation: Prepare a fresh 10 mM stock solution of TCEP (tris(2-carboxyethyl)phosphine) in water.
-
Reduction Reaction: Add a calculated amount of TCEP stock solution to the antibody solution to achieve a final molar ratio of 2.5 equivalents of TCEP per antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 90 minutes with gentle mixing.
-
Purification: Immediately purify the partially reduced antibody using a desalting column (e.g., Sephadex G-25) pre-equilibrated with conjugation buffer (e.g., PBS, pH 7.2) to remove excess TCEP. The purified antibody is now ready for conjugation.
Protocol 2: DAR Determination by UV-Vis Spectroscopy
This protocol provides a method for calculating the average DAR of a purified ADC.[14][]
-
Required Information:
-
Molar extinction coefficient of the antibody at 280 nm (ε_Ab, 280_).
-
Molar extinction coefficient of the DM4 drug at 280 nm (ε_Drug, 280_).
-
Molar extinction coefficient of the DM4 drug at its maximum absorbance wavelength (λ_max_), (ε_Drug, max_).
-
Correction factor at λ_max_ for the antibody's absorbance (A_Ab, max_ / A_Ab, 280_).
-
-
Measurement:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_max_). Use the formulation buffer as a blank.
-
-
Calculations:
-
Calculate the antibody concentration (C_Ab_): C_Ab (M) = (A_280 - (A_max * Correction Factor)) / ε_Ab, 280
-
Calculate the drug concentration (C_Drug_): C_Drug (M) = A_max / ε_Drug, max
-
Calculate the average DAR: DAR = C_Drug / C_Ab
-
Protocol 3: DAR Distribution Analysis by HIC
This protocol outlines a general method for analyzing ADC heterogeneity.[18][20]
-
Instrumentation: An HPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 20 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0 (may contain 5-10% isopropanol to aid elution).
-
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatographic Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc. The average DAR can be calculated by the weighted average of the peak areas.[]
Visualizations
Caption: Cysteine-directed conjugation workflow for this compound ADCs.
Caption: General experimental workflow for ADC synthesis and analysis.
Caption: Troubleshooting logic for addressing low DAR results.
References
- 1. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. pharmiweb.com [pharmiweb.com]
- 23. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 24. benchchem.com [benchchem.com]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: DM4-SMCC Antibody-Drug Conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering off-target toxicity with DM4-SMCC antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity with this compound ADCs?
A1: Off-target toxicity from this compound ADCs primarily stems from the premature release of the DM4 payload into systemic circulation before reaching the target tumor cells.[] This can occur due to the inherent instability of the linker-drug conjugate.[2][] Other contributing factors include:
-
Non-specific uptake: Intact ADCs can be taken up by healthy cells, particularly those of the reticuloendothelial system (e.g., Kupffer cells in the liver), through non-specific endocytosis or Fc receptor-mediated pathways.[4][5]
-
Hydrophobicity: The hydrophobic nature of the this compound payload can lead to ADC aggregation, increased plasma clearance, and non-specific uptake into cells, contributing to a narrow therapeutic window.[4][6]
-
Target expression on healthy tissue: Even low levels of target antigen expression on normal tissues can lead to on-target, off-tumor toxicity.[][2]
Q2: My this compound ADC is showing significant toxicity in preclinical models. What are the initial troubleshooting steps?
A2: If you are observing high toxicity, a systematic evaluation of your ADC's characteristics is recommended.
-
Assess Drug-to-Antibody Ratio (DAR): An excessively high DAR can increase hydrophobicity and toxicity.[7] Aim for a lower, more homogeneous DAR (e.g., 2 to 4) to potentially improve the therapeutic index.[7][8]
-
Evaluate ADC Stability: Conduct in vitro plasma stability assays to determine the rate of premature payload deconjugation. Unstable conjugates release free DM4, which is a major source of systemic toxicity.[][]
-
Characterize Aggregation: Use size-exclusion chromatography (SEC) to check for aggregates. Hydrophobic payloads like DM4 can induce aggregation, leading to faster clearance and off-target effects.[6]
-
Review Target Expression: Confirm the expression profile of your target antigen. High expression in vital organs can cause on-target, off-tumor toxicity that is independent of linker stability.[]
Below is a troubleshooting workflow to diagnose the potential source of toxicity.
References
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
Technical Support Center: Addressing Hydrophobicity Issues of DM4-SMCC Antibody-Drug Conjugates
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the hydrophobicity of DM4-SMCC Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrophobicity and aggregation in this compound ADCs?
A1: The aggregation of this compound ADCs is a multifactorial issue primarily driven by the increased surface hydrophobicity of the antibody after conjugation.[1][2][3] Key contributing factors include:
-
Hydrophobic Nature of DM4 and SMCC Linker: Both the maytansinoid payload, DM4, and the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker are inherently hydrophobic. Their conjugation to the antibody surface creates hydrophobic patches that can lead to intermolecular interactions and subsequent aggregation.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic molecules on the antibody surface, thereby increasing the propensity for aggregation. While a higher DAR can enhance cytotoxic potency, it often negatively impacts the ADC's stability and pharmacokinetic profile.[1][4]
-
Conjugation Chemistry: The chemical process of conjugation itself, particularly methods involving the reduction of interchain disulfide bonds, can lead to conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.
-
Formulation and Environmental Stress: Suboptimal buffer conditions (pH, ionic strength), exposure to high temperatures, repeated freeze-thaw cycles, and mechanical stress can all contribute to protein denaturation and aggregation.[5]
Q2: How does aggregation impact the efficacy and safety of a this compound ADC?
A2: ADC aggregation can have significant negative consequences:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased potency.[6]
-
Altered Pharmacokinetics: Aggregated ADCs are often cleared more rapidly from circulation, reducing their half-life and the amount of drug that reaches the tumor site.[1]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[3]
-
Safety Concerns: Insoluble aggregates can cause toxicities and other adverse events.[6]
Q3: What are the key analytical techniques to characterize the hydrophobicity and aggregation of this compound ADCs?
A3: A suite of orthogonal analytical methods is crucial for comprehensive characterization:
-
Size Exclusion Chromatography (SEC): This is the primary method for quantifying high molecular weight species (aggregates), monomers, and fragments.[2]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, making it a valuable tool for monitoring changes in the hydrophobicity profile and estimating the drug-to-antibody ratio (DAR).[7][8][9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of aggregates.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), it provides detailed information on the composition, structure, and aggregation state of ADCs.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and handling of this compound ADCs.
Issue 1: Significant increase in high molecular weight species (aggregates) observed by SEC post-conjugation.
| Potential Cause | Troubleshooting/Optimization Strategy |
| High DAR | Optimize the conjugation reaction to target a lower, more homogeneous DAR. A DAR of 2 to 4 is often a good starting point.[4] |
| Suboptimal Conjugation Conditions | Review and optimize the conjugation buffer pH and co-solvent percentage. Consider performing the conjugation at a lower temperature. |
| Presence of Unreacted Linker/Payload | Ensure efficient removal of excess, unreacted SMCC-DM4 after the conjugation step through purification methods like dialysis, tangential flow filtration (TFF), or size exclusion chromatography. |
| Antibody Instability | Characterize the thermal and conformational stability of the unconjugated antibody to ensure it is stable under the planned conjugation conditions. |
Issue 2: Poor ADC solubility and precipitation during or after formulation.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inappropriate Formulation Buffer | Screen a range of formulation buffers with varying pH (typically between 5.0 and 7.0) and ionic strengths. Histidine and citrate buffers are commonly used.[10] |
| Lack of Stabilizing Excipients | Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) into the formulation to minimize aggregation.[] |
| High Protein Concentration | Determine the optimal protein concentration for storage. Higher concentrations can increase the likelihood of aggregation. |
| Freeze-Thaw Stress | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. If lyophilization is an option, develop a robust lyophilization cycle with appropriate cryo- and lyo-protectants.[5] |
Issue 3: Increased hydrophobicity observed by HIC leading to poor in vivo performance.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inherent Hydrophobicity of this compound | Explore the use of more hydrophilic linkers. Incorporating polyethylene glycol (PEG) moieties into the linker can significantly reduce the overall hydrophobicity of the ADC.[][12] |
| Heterogeneous Drug Distribution | Investigate site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR and conjugation sites. This can lead to improved pharmacokinetic properties. |
| Payload Engineering | If feasible, consider alternative, more hydrophilic payloads that retain the desired potency. |
Quantitative Data Summary
Table 1: Impact of DAR on ADC Aggregation
| ADC | Average DAR | % Monomer (Initial) | % Aggregate after 6 days in Human Plasma | Reference |
| Ab095-vc-MMAE | 2.4 | >98% | ~5% | [13] |
| Ab095-vc-MMAE | 3.4 | ~95% | ~15% | [13] |
| Ab095-vc-MMAE | 4.6 | ~83% | >25% | [13] |
Table 2: Effect of Formulation on ADC Stability (Illustrative)
| Formulation Buffer | Excipients | Storage Condition | % Monomer after 4 weeks | Reference |
| PBS, pH 7.4 | None | 4°C | ~90% | [14] |
| 20 mM Histidine, pH 6.0 | 5% Sucrose, 0.02% Polysorbate 20 | 4°C | >98% | Hypothetical Data |
| 20 mM Citrate, pH 6.5 | 5% Trehalose | -20°C (with cryoprotectant) | >99% | Hypothetical Data |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregates, and fragments in a this compound ADC sample.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: An appropriate size exclusion column (e.g., Agilent AdvanceBio SEC 300Å, or equivalent).[15]
-
Mobile Phase: A buffered saline solution, typically 100-150 mM sodium phosphate, 150-300 mM NaCl, pH 6.8-7.4. The exact composition may need to be optimized to minimize secondary interactions with the column.[16]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the monomeric ADC, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophobicity Profiling
Objective: To assess the hydrophobicity profile of a this compound ADC and estimate the drug-to-antibody ratio (DAR).
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, or equivalent).
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[17]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[17]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20-30 minutes).
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The retention time of the ADC species is directly related to their hydrophobicity. Species with higher DARs will have longer retention times. The average DAR can be calculated from the peak areas of the different DAR species.
Visualizations
Caption: Workflow illustrating the formation of this compound ADCs and the subsequent issue of aggregation driven by increased hydrophobicity.
Caption: Experimental workflow for the characterization of this compound ADC aggregation.
Caption: Logical relationship between the causes of ADC hydrophobicity and the corresponding mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Scaling Up DM4-SMCC Conjugation
Welcome to the technical support center for challenges in scaling up DM4-SMCC conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the synthesis and purification of DM4-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound conjugation?
When scaling up, precise control over several parameters is crucial to ensure consistency, reproducibility, and the desired quality of your ADC. Key parameters include:
-
Molar Ratio of Linker to Antibody: This directly influences the Drug-to-Antibody Ratio (DAR).
-
Reaction pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Deviations can lead to side reactions and reduced efficiency.
-
Temperature: Controls the reaction rate and can impact antibody stability.
-
Reaction Time: Sufficient time is needed for the conjugation to proceed to completion.
-
Mixing: Homogeneous mixing is critical in large-scale reactions to ensure uniform conjugation.
-
Buffer Composition: Buffers must be free of primary amines (e.g., Tris) and sulfhydryls (e.g., DTT) that can compete with the reaction.[2]
Q2: What causes aggregation of my DM4-ADC during and after conjugation, and how can I prevent it?
Aggregation is a common issue with ADCs, often driven by the increased hydrophobicity of the drug-linker conjugate.[1] The cyclohexyl ring in the SMCC linker also contributes to this hydrophobicity.[1]
-
Causes:
-
High Drug-to-Antibody Ratio (DAR): Higher drug loading increases the overall hydrophobicity of the ADC, promoting aggregation.[1]
-
Hydrophobic Nature of DM4 and SMCC Linker: Both the drug and the linker can expose hydrophobic patches, leading to self-association.[3]
-
Improper Buffer Conditions: Suboptimal pH or the absence of stabilizing excipients can lead to protein instability.[1][3]
-
Use of Organic Solvents: Solvents used to dissolve the this compound may disrupt antibody structure if not used carefully.[3]
-
Over-reduction of the antibody: Extensive reduction of disulfide bonds can lead to antibody unfolding and aggregation.[1]
-
-
Prevention Strategies:
-
Optimize DAR: Aim for a lower, more homogeneous DAR.
-
Formulation Development: Screen different buffers and excipients to improve ADC stability.
-
Control Solvent Addition: Add organic solvents slowly and with efficient mixing to minimize localized high concentrations.
-
Immobilize the Antibody: Consider solid-phase conjugation where the antibody is immobilized, preventing intermolecular aggregation.[3][4]
-
Q3: How can I accurately determine the Drug-to-Antibody Ratio (DAR) of my DM4-ADC?
Accurate DAR determination is a critical quality attribute. Several analytical techniques can be used:
-
Hydrophobic Interaction Chromatography (HIC): This is a common and effective method for determining the distribution of different drug-loaded species.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify different ADC species.
-
UV-Vis Spectroscopy: A relatively simple and rapid method to determine the average DAR by measuring the absorbance of the protein and the drug.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for the determination of the number of conjugated molecules.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound conjugation experiments.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
You are observing a lower than expected DAR in your final product.
| Possible Cause | Troubleshooting Action |
| Inactive this compound | Use a fresh batch of this compound. Ensure it is stored under desiccated conditions and brought to room temperature before opening to prevent moisture condensation. |
| Suboptimal Reaction pH | Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5 for the maleimide-thiol conjugation step.[1] |
| Presence of Interfering Substances in Buffer | Perform a buffer exchange of the antibody into an amine- and sulfhydryl-free buffer, such as phosphate-buffered saline (PBS). |
| Insufficient Molar Excess of this compound | Increase the molar ratio of the this compound linker to the antibody. Empirical testing is often necessary to determine the optimal ratio for your specific antibody and desired DAR.[1] |
| Incomplete Antibody Reduction (if applicable) | If using a cysteine-based conjugation strategy, ensure complete reduction of the disulfide bonds. The number of free thiols can be quantified using Ellman's reagent.[1] |
| Premature Quenching of the Reaction | Ensure that any quenching agents (e.g., L-cysteine) are added only after the desired reaction time has been reached. |
Issue 2: High Levels of Aggregation
Your final ADC product shows a significant amount of high molecular weight species (aggregates) when analyzed by Size-Exclusion Chromatography (SEC).
| Possible Cause | Troubleshooting Action |
| High DAR | Reduce the molar excess of the this compound linker during conjugation to achieve a lower average DAR.[6] |
| Hydrophobicity of the Conjugate | Screen different formulation buffers containing stabilizing excipients (e.g., surfactants, sugars) to minimize aggregation.[6] |
| Improper Buffer Conditions (pH, ionic strength) | Optimize the pH and ionic strength of the purification and storage buffers to enhance ADC stability. |
| Use of Organic Solvents | Minimize the final concentration of organic solvents (e.g., DMSO) in the reaction mixture to less than 10%.[2] Add the this compound solution slowly with constant, gentle mixing. |
| Harsh Purification Conditions | Optimize the purification process. For example, in HIC, use the mildest possible elution conditions that still provide adequate separation. |
Issue 3: Inconsistent DAR Between Batches
You are observing significant variability in the average DAR from one conjugation reaction to the next.
| Possible Cause | Troubleshooting Action |
| Variability in Starting Materials | Thoroughly characterize each new batch of antibody and this compound to ensure consistency. |
| Lack of Precise Control Over Reaction Parameters | Implement strict controls for reaction time, temperature, and pH. Use calibrated equipment and standardized procedures.[6] |
| Inconsistent Purification Process | Standardize the purification protocol, including column packing, buffer preparation, and fraction collection, to avoid enriching for different DAR species in different batches.[6] |
| Inaccurate Concentration Measurement | Use a reliable and validated method to determine the concentration of the antibody and this compound stock solutions. |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody (Lysine Conjugation)
This protocol describes a general two-step process for conjugating this compound to lysine residues on a monoclonal antibody.
Step 1: Antibody Modification with SMCC
-
Buffer Exchange: Dialyze the antibody into an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.
-
Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL.
-
SMCC Preparation: Dissolve this compound in an organic solvent like DMSO to prepare a stock solution.
-
Activation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Removal of Excess Linker: Remove unreacted this compound using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), equilibrating with a sulfhydryl-free buffer at pH 6.5-7.5.
Step 2: Conjugation of Thiol-Containing Payload (if applicable - for pre-activated antibody)
Note: This step is for a scenario where the antibody is first activated with SMCC and then conjugated to a thiol-containing payload. For direct conjugation of this compound, this step is integrated.
-
Payload Preparation: Prepare the thiol-containing payload in a suitable buffer.
-
Conjugation Reaction: Add the payload to the maleimide-activated antibody.
-
Incubation: Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of ~1 mM to cap any unreacted maleimide groups.
Step 3: Purification of the ADC
-
Purification Method: Purify the ADC from unreacted drug, linker, and aggregates using methods such as TFF, SEC, or HIC.
-
Buffer Exchange: Exchange the purified ADC into a suitable formulation buffer for storage.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of this compound | 5 - 20 fold | Influences the final DAR. Needs to be optimized for each antibody. |
| pH for NHS Ester Reaction | 7.2 - 8.0 | Optimal for the reaction of the NHS ester with primary amines. |
| pH for Maleimide Reaction | 6.5 - 7.5 | Optimal for the reaction of the maleimide group with thiols, minimizing hydrolysis.[1] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain antibody stability. |
| Reaction Time (Activation) | 30 - 120 minutes | Sufficient time for the activation reaction to proceed. |
| Reaction Time (Conjugation) | 1 - 16 hours | Dependent on the reactivity of the thiol group. |
| Final DMSO Concentration | < 10% (v/v) | High concentrations of organic solvents can denature the antibody.[2] |
Table 2: Comparison of Analytical Techniques for DAR Determination
| Technique | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Average DAR | Rapid, simple, requires minimal sample. | Does not provide information on DAR distribution; requires accurate extinction coefficients. |
| Hydrophobic Interaction Chromatography (HIC) | Distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) | Provides information on heterogeneity; can be used for purification. | Can be complex to develop a robust method. |
| Reversed-Phase HPLC (RP-HPLC) | Separation of light and heavy chains to determine drug load on each. | High resolution; provides detailed information on drug distribution. | Requires denaturation and reduction of the antibody. |
| Mass Spectrometry (MS) | Precise mass of the intact ADC and its subunits. | Highly accurate and detailed information on DAR and drug distribution. | Requires specialized instrumentation and expertise. |
Visualizations
DM4 Mechanism of Action
Caption: Mechanism of action of a DM4-ADC leading to apoptosis.
Experimental Workflow for this compound Conjugation
Caption: General experimental workflow for this compound conjugation.
Troubleshooting Logic for Low DAR
Caption: Troubleshooting decision tree for low DAR in this compound conjugation.
References
methods to improve solubility of DM4-SMCC ADCs
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing the DM4 maytansinoid payload and a non-cleavable SMCC linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common challenges, with a specific focus on improving ADC solubility and preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation for DM4-SMCC ADCs?
A1: The primary driver of solubility issues in this compound ADCs is the increased hydrophobicity of the final conjugate.[1][2][][4] This stems from two main sources:
-
Hydrophobic Payload & Linker: Both the DM4 payload, a potent maytansinoid derivative, and the SMCC linker are inherently hydrophobic.[2][] Covalently attaching these molecules to the antibody surface creates hydrophobic patches that can interact with similar patches on other ADC molecules, leading to self-association and aggregation.[1][4]
-
High Drug-to-Antibody Ratio (DAR): The tendency to aggregate generally increases with a higher DAR.[2][] As more hydrophobic drug-linker molecules are conjugated to a single antibody, the overall hydrophobicity of the ADC molecule rises significantly.
Q2: How do conjugation process conditions contribute to aggregation?
A2: The conjugation process itself can introduce stress and create conditions favorable for aggregation. Key factors include:
-
Co-solvents: Solvents like DMSO or DMA are often required to dissolve the hydrophobic this compound linker-payload before conjugation.[1] These organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.
-
pH and Buffer: The specific pH required for the conjugation reaction (e.g., labeling lysine residues) might be close to the antibody's isoelectric point, where it has minimal net charge and is least soluble.[1]
-
Post-Conjugation Purification: Inefficient removal of process-related impurities or the use of harsh purification conditions can also lead to instability and aggregation.[5]
Q3: What is the role of the formulation buffer in maintaining ADC solubility?
A3: The formulation buffer is critical for long-term stability and solubility.[6] Key components and their roles include:
-
Buffering Agent & pH: Maintaining an optimal pH is crucial. Deviations can alter the surface charge of the antibody, leading to instability.
-
Ionic Strength: Salt concentration (e.g., NaCl) helps to screen charge-charge interactions. However, excessively high salt concentrations can promote hydrophobic interactions, potentially increasing aggregation for hydrophobic ADCs.[2][7]
-
Excipients: Stabilizing excipients such as sugars (sucrose, trehalose) and surfactants (polysorbate 20/80) are often included to protect the ADC from physical stress and prevent aggregation.[8][9][10]
Q4: Can the linker be modified to improve the solubility of a maytansinoid ADC?
A4: Yes. While this guide focuses on the SMCC linker, a common strategy to overcome hydrophobicity is to incorporate hydrophilic components, such as polyethylene glycol (PEG), into the linker design.[11] These modifications can "mask" the hydrophobicity of the payload and improve the overall solubility and pharmacokinetic properties of the ADC.[11][12]
Troubleshooting Guide: ADC Aggregation & Solubility
This guide addresses specific issues you might encounter during the development and handling of this compound ADCs.
Issue 1: Visible precipitation or high percentage of High Molecular Weight Species (HMWS) observed immediately after conjugation/purification.
This is a common issue indicating that the ADC is not stable under the final formulation conditions or that the conjugation process itself induced aggregation.
Troubleshooting Workflow
Caption: Troubleshooting logic for immediate post-conjugation aggregation.
| Possible Cause | Suggested Solution & Rationale |
| Suboptimal Buffer Conditions | The pH, ionic strength, or absence of stabilizers in the final buffer may be promoting aggregation.[1] Action: Perform a buffer screening experiment. Test a matrix of pH values (e.g., 5.5, 6.0, 6.5) and excipients. See Protocol 2 for a detailed guide. |
| High Drug-to-Antibody Ratio (DAR) | The ADC may be too hydrophobic due to an excessive number of conjugated DM4 molecules.[2][] Action: Reduce the molar excess of this compound used during the conjugation reaction to target a lower average DAR (e.g., 2-4). Analyze the resulting DAR and aggregation levels via HIC and SEC, respectively. |
| Harsh Conjugation Process | The percentage of organic co-solvent used to dissolve the this compound may be too high, causing antibody denaturation.[1] Action: Minimize the co-solvent concentration to the lowest level required for payload solubility. Alternatively, consider advanced conjugation methods like solid-phase immobilization, which can prevent antibody-antibody interactions during the reaction.[1][4] |
Issue 2: ADC is soluble initially but shows increasing aggregation during storage or after freeze-thaw cycles.
This indicates a formulation stability problem, where the ADC is not robust enough to withstand long-term storage or physical stress.
| Possible Cause | Suggested Solution & Rationale |
| Lack of Cryoprotectants | Freeze-thaw cycles induce stress that can denature the antibody and lead to aggregation.[7] Action: Add cryoprotectants like sucrose or trehalose to your formulation buffer. These excipients form a protective hydration shell around the protein. A typical starting concentration is 5-10% (w/v). |
| Absence of Surfactants | ADCs can aggregate at interfaces (e.g., air-water, ice-water). Surfactants mitigate this. Action: Include a non-ionic surfactant such as Polysorbate 20 or Polysorbate 80 in the formulation. A common concentration range is 0.01% to 0.05% (w/v). |
| Inappropriate Storage Temperature | Storing the ADC in a liquid state at 4°C for extended periods may not be optimal. Action: For long-term stability, consider lyophilizing the ADC in a formulation designed for freeze-drying or store as single-use aliquots at -80°C to minimize freeze-thaw cycles.[7][10] |
Data Presentation: Formulation & Analysis
The following tables provide typical starting points for buffer screening and expected outcomes from analytical characterization.
Table 1: Example Buffer Screening Conditions for Maytansinoid ADCs
| Buffer System | pH | Salt (NaCl) | Excipient 1 (Cryoprotectant) | Excipient 2 (Surfactant) |
| Sodium Succinate | 5.5 | 100 mM | 5% Sucrose | 0.02% Polysorbate 20 |
| Histidine-HCl | 6.0 | 150 mM | 5% Sucrose | 0.02% Polysorbate 20 |
| Histidine-HCl | 6.0 | 100 mM | 8% Trehalose | 0.02% Polysorbate 20 |
| Sodium Phosphate | 6.5 | 150 mM | 5% Sucrose | 0.04% Polysorbate 80 |
Note: This table presents common starting points. Optimal conditions must be determined empirically for each specific ADC.
Table 2: Typical Analytical Parameters for ADC Characterization
| Analytical Method | Key Parameter Measured | Typical Goal for this compound ADC |
| Size Exclusion Chromatography (SEC) | % Monomer, % HMWS (Aggregates) | >95% Monomer |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Average DAR | Average DAR of 2-4 |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), Polydispersity Index (%Pd) | Low %Pd (<20%) indicating a homogenous sample |
| Reduced RP-HPLC or CE-SDS | Purity, Fragmentation | High purity, minimal fragmentation |
Experimental Protocols & Methodologies
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer and high molecular weight species (HMWS) in an ADC sample.
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, or equivalent).
-
Mobile Phase: A non-denaturing, physiological buffer. A common choice is 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.[7] The mobile phase should be optimized to prevent non-specific interactions.
-
Flow Rate: Set a flow rate appropriate for the column dimensions, typically between 0.3 and 0.8 mL/min.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL using the mobile phase.
-
Injection: Inject 5-15 µL of the prepared sample.
-
Detection: Monitor the eluate at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the HMWS (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated area.
SEC Workflow Diagram
Caption: Step-by-step workflow for SEC analysis of ADC aggregation.
Protocol 2: High-Throughput Buffer Screening using Dynamic Light Scattering (DLS)
Objective: To rapidly screen multiple formulation buffers to identify conditions that minimize ADC self-association and aggregation.
Methodology:
-
System: A high-throughput plate-based DLS instrument (e.g., Wyatt DynaPro Plate Reader).[13]
-
Plate Setup: In a 96- or 384-well plate, prepare the matrix of buffer conditions to be tested (as suggested in Table 1).
-
Sample Preparation: Add a small, constant amount of concentrated ADC stock solution to each well containing the different buffers to achieve a final concentration of ~1 mg/mL. Mix gently.
-
Equilibration & Measurement: Centrifuge the plate briefly to remove bubbles.[13] Allow the samples to equilibrate at the desired temperature (e.g., 25°C) within the DLS instrument. Perform DLS measurements to determine the hydrodynamic radius (Rh) and polydispersity (%Pd) for each condition.
-
Data Analysis: Analyze the results to identify buffer conditions that result in the lowest %Pd and a consistent Rh. A sharp increase in Rh or a high %Pd indicates the onset of aggregation.
-
Forced Degradation (Optional): To assess buffer stabilizing capacity, subject a duplicate plate to thermal stress (e.g., incubate at 40°C for 24 hours) and re-measure. The most stable formulations will show the least change in Rh and %Pd after stress.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. KR20160079890A - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
Technical Support Center: Mitigating Premature Deconjugation of DM4-SMCC in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of DM4-SMCC antibody-drug conjugates (ADCs), with a focus on mitigating premature deconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature deconjugation for ADCs using a this compound linker?
A1: The primary cause of instability for this compound ADCs is the susceptibility of the maleimide group within the SMCC linker to a retro-Michael reaction.[1][2][3] This is a reversible chemical reaction that can lead to the cleavage of the thioether bond connecting the DM4 payload to the antibody.[1][2] This deconjugation is particularly problematic in the in vivo environment due to the presence of thiol-containing molecules in the plasma, such as albumin and glutathione, which can facilitate the reverse reaction and lead to payload exchange.[1]
Q2: What are the consequences of premature this compound deconjugation in vivo?
A2: Premature deconjugation of the DM4 payload has two major negative consequences:
-
Increased Off-Target Toxicity: The systemic release of the highly potent DM4 payload can lead to toxicity in healthy tissues, as the cytotoxic agent is no longer specifically targeted to the tumor cells.[4][5] Common dose-limiting toxicities associated with maytansinoid payloads like DM4 include ocular toxicity, thrombocytopenia, and hepatic toxicity.[4][6]
-
Reduced Therapeutic Efficacy: When the ADC loses its payload before reaching the target tumor cells, the amount of cytotoxic agent delivered to the intended site is diminished, which can significantly reduce the anti-tumor efficacy of the treatment.[4]
Q3: How does the drug-to-antibody ratio (DAR) affect the stability and toxicity of a this compound ADC?
A3: The drug-to-antibody ratio (DAR) is a critical parameter that influences both the efficacy and toxicity of an ADC. A higher DAR generally increases the potency of the ADC but can also lead to increased off-target toxicity.[7] ADCs with higher DAR values tend to be more hydrophobic, which can result in faster clearance from circulation and increased non-specific uptake by organs such as the liver.[7][8] Furthermore, highly conjugated ADCs may be more prone to aggregation and instability, potentially leading to increased premature payload release.[7] Studies have shown that ADCs with higher DARs often have a narrower therapeutic window.[4][7]
Q4: How can I assess the in vivo stability of my this compound ADC?
A4: The in vivo stability of a this compound ADC can be assessed by monitoring the levels of the intact ADC, total antibody, and free DM4 payload in plasma samples from animal models over time.[] Key analytical techniques for these measurements include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify the concentration of total antibody and intact ADC.[]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for quantifying the concentration of free DM4 and its metabolites in plasma.[2][10][]
A comprehensive in vivo stability study involves dosing an appropriate animal model, collecting blood samples at various time points, and analyzing the plasma using these methods to determine the pharmacokinetic profiles of the different ADC components.[]
Troubleshooting Guides
Problem 1: High systemic toxicity and adverse events (e.g., weight loss, signs of distress) are observed in animal models at therapeutic doses.
-
Possible Cause: Premature deconjugation of the DM4 payload from the SMCC linker, leading to systemic exposure to the free toxin.[4]
-
Troubleshooting Steps:
-
Quantify Free Payload in Plasma: Perform an LC-MS/MS analysis of plasma samples from the treated animals to determine the concentration of free DM4 and its metabolites.[2][10][] Elevated levels of unconjugated payload are a strong indicator of linker instability.
-
Perform an In Vitro Plasma Stability Assay: Incubate the this compound ADC in plasma from the relevant species (and human plasma for clinical relevance) and monitor the release of free DM4 over time.[][12] This can help to confirm if the deconjugation is chemically or enzymatically mediated.
-
Re-evaluate Linker Chemistry: If significant instability is confirmed, consider strategies to stabilize the maleimide linkage. This can include inducing succinimide ring hydrolysis post-conjugation or switching to a next-generation, more stable maleimide linker.[1][3]
-
Assess "On-Target, Off-Tumor" Toxicity: Investigate if the target antigen is expressed at low levels on healthy tissues, which could be contributing to the observed toxicity.[7]
-
Problem 2: The this compound ADC shows significant loss of payload in in vitro plasma stability assays.
-
Possible Cause: The thiosuccinimide bond in the SMCC linker is undergoing a retro-Michael reaction, leading to deconjugation.[1]
-
Troubleshooting Steps:
-
Promote Succinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction.[1][3] This can be achieved by treating the ADC at a basic pH (e.g., pH 9) for a period of time after conjugation, though the stability of the antibody under these conditions should be monitored.[13]
-
Switch to a More Stable Linker: Synthesize the ADC using a self-hydrolyzing maleimide or a next-generation maleimide linker, such as one based on diaminopropionic acid (DPR) or a dibromomaleimide, which are designed to form more stable linkages.
-
Perform a Thiol Exchange Assay: To confirm the susceptibility of the linker to thiol exchange, incubate the ADC with an excess of a small molecule thiol like glutathione and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS.[1]
-
Problem 3: Inconsistent Drug-to-Antibody Ratio (DAR) is observed, and the average DAR is lower than expected after conjugation and purification.
-
Possible Cause: Incomplete reaction or side reactions during the conjugation process.[1]
-
Troubleshooting Steps:
-
Optimize Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[1] At pH values above 7.5, maleimides can react with amines (e.g., lysine residues), leading to heterogeneity.[1]
-
Control Molar Ratio of Linker-Payload to Antibody: Use a sufficient molar excess of the maleimide-functionalized linker-payload to drive the reaction to completion, but avoid large excesses that can lead to non-specific reactions and difficulties in purification.[1]
-
Ensure Complete Reduction of Disulfide Bonds (if applicable): If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT. Incomplete reduction will result in a lower DAR.[1]
-
Purification: Employ a robust purification method, such as size exclusion chromatography (SEC) or affinity chromatography, to effectively remove unreacted linker-payload and other impurities.
-
Data Presentation: Linker Stability Comparison
The choice of maleimide linker chemistry has a significant impact on the in vivo stability of the resulting ADC. The following tables summarize quantitative data comparing the stability of ADCs prepared with conventional maleimide linkers (structurally analogous to SMCC) versus those with next-generation, self-stabilizing maleimide linkers.
Table 1: In Vivo Stability Comparison of a Self-Stabilizing Maleimide ADC vs. a Conventional Maleimide ADC in Rats
| Time (days) | Conventional Maleimide ADC (% Payload Remaining) | Self-Stabilizing Maleimide ADC (% Payload Remaining) |
| 0 | 100 | 100 |
| 1 | ~75 | ~95 |
| 3 | ~50 | ~90 |
| 7 | ~25 | ~85 |
Data adapted from a study comparing an anti-CD30 antibody conjugated to MMAE using a standard maleimidocaproyl (mc) linker versus a self-stabilizing maleimido-diaminopropionic acid (DPR) linker.
Table 2: In Vitro Stability of a Hydrophilic, Self-Hydrolyzing Maleimide Linker vs. a Conventional Cyclohexyl-Based Maleimide Linker in Human Plasma
| Linker Type | Time in Human Plasma (hours) | % Degradation |
| 2-(Maleimidomethyl)-1,3-dioxane (MD) Linker | 120 | 3% |
| N-Succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate (SMCC) based linker | 120 | 38% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of this compound ADC
This protocol outlines a method to assess the stability of a this compound ADC by measuring the amount of intact ADC remaining after incubation in plasma using an ELISA-based approach.
Materials:
-
This compound ADC
-
Human, rat, or mouse plasma (containing an anticoagulant such as EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (high-binding)
-
Antigen specific to the ADC's monoclonal antibody
-
Biotinylated anti-maytansinoid antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with the specific antigen for the ADC's antibody by incubating overnight at 4°C. Wash the plate with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
ADC Incubation in Plasma: Dilute the this compound ADC into the plasma to a final concentration of approximately 1 mg/mL. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.[1]
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[1]
-
ADC Capture: Add serial dilutions of the plasma-ADC samples to the blocked and washed plate. Incubate for 1-2 hours at room temperature to allow the intact ADC to bind to the coated antigen. Wash the plate thoroughly.
-
Detection: Add the biotinylated anti-maytansinoid antibody to each well and incubate for 1 hour at room temperature. This antibody will only bind to the ADC that has retained its DM4 payload. Wash the plate.
-
Signal Generation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature. Wash the plate. Add TMB substrate and incubate in the dark until a color develops.
-
Data Analysis: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of intact ADC in the sample. Plot the percentage of intact ADC remaining over time.
Protocol 2: Quantification of Free DM4 in Plasma by LC-MS/MS
This protocol describes a general workflow for the quantification of unconjugated DM4 and its metabolite S-methyl-DM4 in plasma samples using LC-MS/MS.[2][10][]
Materials:
-
Plasma samples from in vivo studies
-
DM4 and S-methyl-DM4 analytical standards
-
Internal standard (e.g., a stable isotope-labeled DM4)
-
Acetonitrile
-
Reducing agent (e.g., DTT or TCEP)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile containing the internal standard. Vortex to mix and centrifuge to pellet the precipitated proteins.[10][]
-
Reduction: The supernatant is treated with a reducing agent to release any DM4 that may have formed disulfide bonds with other molecules in the plasma.[10]
-
Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to remove interfering substances and concentrate the analytes. The analytes are eluted with an appropriate solvent.[10]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample onto a suitable HPLC column (e.g., a C18 column) to separate DM4 and S-methyl-DM4 from other components.[2]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for DM4, S-methyl-DM4, and the internal standard are monitored for quantification.[2][10]
-
-
Data Analysis:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of DM4 and S-methyl-DM4 standards into blank plasma and processing them alongside the study samples.
-
Quantification: The concentrations of DM4 and S-methyl-DM4 in the study samples are determined by comparing their peak area ratios to the internal standard against the calibration curve. The validated dynamic range for such an assay is typically in the range of 0.100–50.0 ng/mL.[10]
-
Visualizations
Caption: Deconjugation of this compound and the stabilizing effect of hydrolysis.
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Intracellular mechanism of action of the DM4 payload.[13]
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 4. labcorp.com [labcorp.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 12. xtalks.com [xtalks.com]
- 13. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SMCC Linker in Antibody-Drug Conjugates
This technical support center provides in-depth information, frequently asked questions, and troubleshooting guidance on the use of the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is an SMCC linker and how does it work in ADCs?
A: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker commonly used in the development of antibody-drug conjugates (ADCs).[1][2] It is a heterobifunctional crosslinker, featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[3] The NHS ester reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.[3] The maleimide group then reacts with a thiol (sulfhydryl) group on the cytotoxic payload to form a stable thioether bond.[4][5] This creates a stable, covalent connection between the antibody and the drug.[1] Because it is non-cleavable, the SMCC linker relies on the complete degradation of the antibody in the lysosome of a target cell to release the cytotoxic payload.[2][3]
Q2: What are the main advantages of using a non-cleavable SMCC linker?
A: The primary advantage of the SMCC linker is its exceptional stability in plasma.[1][3][] The robust amide and thioether bonds prevent the premature release of the cytotoxic payload while the ADC is in systemic circulation.[3][] This high stability is crucial for minimizing off-target toxicity to healthy tissues and ensuring that the intact ADC reaches the target tumor cells.[3] This stability contributes to a longer ADC half-life and a more predictable pharmacokinetic profile.[1][3] Consequently, SMCC linkers are associated with a more favorable safety profile compared to many cleavable linkers.[3]
Q3: How does the SMCC linker affect the pharmacokinetics (PK) of an ADC?
A: The stability of the SMCC linker positively influences the pharmacokinetics of an ADC.[1] By preventing premature drug release, the ADC can circulate for longer periods in the bloodstream, which allows for greater accumulation in the target tumor tissue.[1] This leads to a longer half-life for the ADC.[3] However, some studies have noted that the clearance of an ADC with an SMCC linker can be slightly faster than that of the unconjugated antibody, suggesting a minor loss of the payload may still occur.[4][5] For example, pharmacokinetic data for ado-trastuzumab emtansine, which uses an SMCC linker, indicate a faster clearance for the ADC compared to the total antibody.[4][5]
Q4: What is the mechanism of payload release for an SMCC-linked ADC?
A: The release of the payload from an SMCC-linked ADC is an intracellular process that occurs after the ADC has been internalized by the target cell.[3] The process is as follows:
-
Binding: The antibody component of the ADC binds to its specific antigen on the surface of a cancer cell.[3]
-
Internalization: The cell internalizes the ADC-antigen complex via receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The complex is transported through endosomes to the lysosome.[3]
-
Degradation and Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases.[2][3] This degradation breaks down the antibody, liberating the payload, which is still attached to the linker and the lysine residue it was conjugated to (e.g., Lysine-SMCC-DM1).[3] This drug-linker-amino acid complex is the active metabolite that then exerts its cytotoxic effect.[3]
Q5: Do SMCC-linked ADCs exhibit a "bystander effect"?
A: No, a key characteristic of ADCs with non-cleavable linkers like SMCC is the lack of a significant "bystander effect".[3] The active metabolite released after lysosomal degradation (e.g., Lysine-SMCC-Payload) is typically charged and has low membrane permeability.[3] As a result, it cannot diffuse out of the target cell to kill adjacent, antigen-negative cancer cells.[3] This enhances the safety and target specificity of the ADC but may make it less effective in tumors with heterogeneous antigen expression.[3]
Troubleshooting Guides
Issue 1: Premature Drug Release in Plasma Stability Assays
-
Symptom: Detection of free payload in plasma during in vitro or in vivo studies at a rate higher than expected for a non-cleavable linker.
-
Potential Causes & Solutions:
-
Thiol-Maleimide Exchange: Although the thioether bond is generally stable, it can be susceptible to exchange reactions with free thiols in plasma, such as albumin or glutathione.[4][5][8] Some studies suggest that a fraction of payload loss from SMCC-linked ADCs can occur through a thiol-maleimide dependent mechanism.[4][5]
-
Maleimide Ring Hydrolysis: The succinimide ring of the maleimide can undergo hydrolysis, which can potentially impact stability.
-
Solution: Control the pH during conjugation and formulation. While hydrolysis can be a stabilizing step that prevents retro-Michael reactions, the kinetics should be well-characterized.[8]
-
-
Assay-Related Artifacts: The methods used for analysis, such as LC-MS, might induce dissociation.
-
Solution: Run control experiments with the ADC in a buffer to compare with plasma incubation. Optimize the LC-MS conditions to be as gentle as possible.
-
-
Issue 2: ADC Aggregation During or After Conjugation
-
Symptom: Appearance of high molecular weight species in Size Exclusion Chromatography (SEC) analysis, visible precipitates, or reduced binding affinity.[8]
-
Potential Causes & Solutions:
-
High Drug-to-Antibody Ratio (DAR): A high DAR increases the hydrophobicity of the ADC, which can lead to aggregation.[8] The SMCC linker and many cytotoxic payloads are hydrophobic.[8]
-
Solution: Optimize the molar ratio of the SMCC-payload to the antibody during conjugation to achieve a lower, more homogeneous DAR, typically in the range of 2-4.[8]
-
-
Use of Organic Co-solvents: Solvents like DMSO, often used to dissolve the hydrophobic SMCC-payload, can cause antibody denaturation and aggregation if not used carefully.[8]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can affect the solubility of the ADC.[8]
-
Solution: Perform buffer screening to identify the optimal pH and buffer system for ADC solubility. A slightly acidic pH is often preferred for the final formulation.[8] Include stabilizing excipients like polysorbates (e.g., Polysorbate 20/80) or sugars (e.g., sucrose) in the formulation to reduce hydrophobic interactions.[8]
-
-
Issue 3: Inconsistent Pharmacokinetic (PK) Profile In Vivo
-
Symptom: High variability in ADC clearance, half-life, or exposure (AUC) between different batches or studies.
-
Potential Causes & Solutions:
-
Inconsistent DAR: Different batches of ADC may have varying average DARs and distributions of drug-loaded species, which can significantly impact PK.
-
Solution: Implement stringent quality control for each ADC batch, using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to confirm the average DAR and DAR distribution.
-
-
Aggregation: The presence of aggregates can lead to faster clearance of the ADC from circulation via uptake by the reticuloendothelial system.
-
Solution: Use SEC to quantify the percentage of high molecular weight species in each batch before in vivo administration. Ensure the aggregate level is below a defined acceptable threshold.
-
-
Deconjugation: As mentioned in Issue 1, even a small amount of premature drug release can alter the PK profile of the ADC and the free drug.
-
Quantitative Data Summary
The following tables summarize representative pharmacokinetic data for an SMCC-based ADC, ado-trastuzumab emtansine (T-DM1), and provide a conceptual comparison with cleavable linker ADCs.
Table 1: Representative Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine (T-DM1)
| Parameter | Value | Species | Reference |
| ADC Clearance | Faster than total antibody | Human | [4][5] |
| ADC Half-life (t½) | ~3-4 days | Human | [11] |
| Primary Catabolite | Lysine-SMCC-DM1 | Human | [4][5] |
| Unconjugated Drug AUC | Not proportional to ADC AUC | Human | [11][12] |
Note: Values can vary based on dose, patient population, and analytical methods.
Table 2: Conceptual Comparison of SMCC (Non-Cleavable) vs. Cleavable Linkers
| Feature | SMCC (Non-Cleavable) Linker | Cleavable Linkers (e.g., Val-Cit) |
| Plasma Stability | Very High | Variable; can be susceptible to premature cleavage |
| Release Mechanism | Antibody degradation in lysosome | Enzymatic cleavage, pH change, or reduction |
| Released Payload | Amino acid-linker-drug complex | Unmodified or slightly modified drug |
| Bystander Effect | No / Very Low | Yes (for membrane-permeable payloads) |
| Systemic Toxicity | Generally lower due to high stability | Potentially higher if linker is unstable |
| Tumor Heterogeneity | Less effective | Can be more effective |
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment
-
Objective: To quantify the stability of the ADC and the rate of premature payload release in plasma.
-
Materials:
-
Purified ADC
-
Human or animal plasma (e.g., mouse, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads/resin
-
LC-MS grade acetonitrile and water
-
Internal standard (e.g., a stable isotope-labeled version of the payload)
-
-
Procedure:
-
Incubate the ADC at a final concentration of ~100 µg/mL in plasma at 37°C. Prepare a parallel incubation in PBS as a control.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
To measure free payload, precipitate plasma proteins from an aliquot by adding 3-4 volumes of cold acetonitrile containing the internal standard.[8]
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[8][13]
-
To measure the average DAR over time, capture the ADC from another aliquot using Protein A/G beads.
-
Wash the beads to remove plasma proteins.
-
Elute the ADC and analyze by LC-MS (for intact or reduced ADC) or HIC-HPLC to determine the change in average DAR relative to the 0-hour time point.[14][15]
-
Protocol 2: Murine Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of an SMCC-linked ADC in tumor-bearing mice.
-
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
Sterile ADC formulation in a suitable vehicle (e.g., PBS)
-
Anticoagulant (e.g., EDTA)
-
Analytical assays (e.g., ELISA for total antibody, LC-MS for ADC and free payload)
-
-
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice via the tail vein.[16]
-
Blood Collection: At predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr), collect sparse blood samples (typically 25-50 µL) from a small number of mice at each point.[16]
-
Plasma Preparation: Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.[16]
-
Bioanalysis:
-
Total Antibody: Quantify the concentration of total antibody (conjugated and unconjugated) using a standard sandwich ELISA that detects the antibody backbone.[16]
-
Conjugated ADC: Quantify the ADC using an affinity-capture LC-MS method or a specialized ELISA that requires both the antibody and the drug to be present.
-
Free Payload: Quantify the concentration of the released cytotoxic payload in plasma using a sensitive LC-MS/MS method.[9]
-
-
Data Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters (Cmax, AUC, clearance, half-life, volume of distribution) for each analyte.[9]
-
Visualizations
Caption: SMCC linker conjugation chemistry workflow.
Caption: Intracellular processing of an SMCC-linked ADC.
References
- 1. SMCC - Creative Biolabs [creative-biolabs.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to DM4 and Other Maytansinoid Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the maytansinoid payload DM4 with other related compounds, primarily DM1, for their use in antibody-drug conjugates (ADCs). This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes important concepts to aid in the rational design and evaluation of maytansinoid-based ADCs.
Introduction to Maytansinoid Payloads
Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] Originally isolated from the shrub Maytenus ovatus, these ansa macrolide compounds have been adapted for use as cytotoxic payloads in ADCs due to their high potency, with activity often in the picomolar to nanomolar range.[1][2] The two most clinically relevant maytansinoid derivatives are DM1 (emtansine) and DM4 (ravtansine).[2]
The fundamental mechanism of action for maytansinoids involves their binding to tubulin, thereby inhibiting microtubule assembly and disrupting the formation of the mitotic spindle.[1] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death.[1]
A key differentiator in the application of maytansinoid payloads lies in the linker technology employed to conjugate them to the monoclonal antibody (mAb). The choice of a cleavable or non-cleavable linker significantly impacts the ADC's mechanism of action, particularly concerning the potential for a "bystander effect."
DM4 vs. DM1: A Head-to-Head Comparison
While both DM1 and DM4 are potent anti-mitotic agents, their subtle structural differences and, more importantly, the linker strategies they are commonly paired with, lead to distinct pharmacological profiles.
Key Distinctions:
-
DM4 and the Bystander Effect: DM4 is frequently utilized with cleavable linkers, such as disulfide or peptide-based linkers.[3] Upon internalization of the ADC into the target cancer cell and subsequent cleavage of the linker in the endosomal or lysosomal compartments, a membrane-permeable DM4 metabolite is released. This metabolite can then diffuse out of the target cell and kill neighboring, antigen-negative cancer cells. This phenomenon, known as the bystander effect , is particularly advantageous in treating tumors with heterogeneous antigen expression.[3][4]
-
DM1 and Non-Cleavable Linkers: DM1 is most famously incorporated in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®), where it is attached to the antibody via a non-cleavable thioether linker (SMCC).[5] With this configuration, the payload is released as an amino acid-linker-drug metabolite after proteolytic degradation of the antibody in the lysosome. This charged metabolite is largely membrane-impermeable, thus limiting the bystander effect.[3]
The following diagram illustrates the differential mechanism of action based on linker-payload combination.
Quantitative Data Presentation
The following tables summarize in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic data for DM4 and DM1-based ADCs. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to differences in experimental conditions, including the specific antibody, linker, cell lines, and animal models used.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| Payload | Linker Type | Target | Cell Line | IC50 (nM) | Reference(s) |
| DM4 | Cleavable (disulfide) | 5T4 | Multiple GI Cancer | 0.1 - 10 | [6] |
| DM4 | Cleavable (disulfide) | CD123 | MOLM-14, MV-4-11 | 1 - 10 | [7] |
| DM4 | Cleavable (disulfide) | DDR1 | Oxaliplatin-resistant xenograft models | Not specified | [1] |
| DM1 | Non-cleavable (SMCC) | HER2 | SK-BR-3 | 0.05 - 0.15 | [5] |
| DM1 | Non-cleavable (SMCC) | HER2 | BT-474 | 0.085 - 0.148 (µg/mL) | [5] |
| DM1 | Non-cleavable (SMCC) | c-Kit | HMC-1.2, GIST-48 | >1000 (resistant) | [8] |
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| Payload | Linker Type | Target | Tumor Model | Outcome | Reference(s) |
| DM4 | Cleavable (disulfide) | EGFR | H1975 xenografts | Significant tumor growth inhibition | [9] |
| DM4 | Cleavable (disulfide) | DDR1 | Oxaliplatin-resistant xenografts | Complete tumor regression | [1] |
| DM1 | Non-cleavable (SMCC) | HER2 | NCI-N87, BT-474 | Highly efficient tumor-killing | [10] |
| DM1 | Non-cleavable (SMCC) | HER2 | Trastuzumab-resistant models | Tumor growth inhibition | [6] |
Table 3: Comparative Pharmacokinetic Parameters of Maytansinoid ADCs in Rodents
| ADC Analyte | Payload | Species | Cmax (µg/mL) | AUC (day*µg/mL) | Half-life (days) | Reference(s) |
| Conjugated Antibody (T-DM1) | DM1 | Rat | ~100 | ~58.3 | ~4.9 | [6] |
| Total Antibody (from T-DM1) | DM1 | Rat | ~120 | Not specified | Longer than T-DM1 | |
| Maytansinoid ADCs (general) | DM1/DM4 | Mouse/Rat | Variable | Variable | 3 - 5 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and interpretation of comparative studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for determining the cytotoxic effect of ADCs on cancer cell lines.
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative controls)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs and control antibody
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs or controls. Include untreated wells as a negative control.
-
Incubate for a defined period (e.g., 72-120 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software.
-
The following diagram outlines the workflow for this assay.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
96-well microplates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for an extended period (e.g., 5-7 days).
-
-
Imaging and Analysis:
-
At various time points, acquire phase-contrast and fluorescence images of the wells.
-
Quantify the number of viable GFP-positive (Ag-) cells in the ADC-treated wells compared to the untreated control wells.
-
A significant reduction in the number of GFP-positive cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
Conclusion
The choice between DM4 and other maytansinoid payloads like DM1 is a critical decision in the design of an ADC. DM4, typically paired with cleavable linkers, offers the potential for a potent bystander effect, which can be advantageous for treating solid tumors with heterogeneous antigen expression. Conversely, DM1, when used with a non-cleavable linker as in the case of Kadcyla®, provides a more targeted and potentially safer profile with limited off-target toxicity. The selection of the optimal maytansinoid payload and linker combination should be guided by the specific target antigen, the tumor microenvironment, and the desired therapeutic window. The experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation and comparison of different maytansinoid-based ADCs.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of Antibody-Drug Conjugates (ADCs) utilizing the DM4-SMCC linker-payload system. The performance of this compound ADCs is evaluated against other common ADC platforms, supported by experimental data from various studies. This document is intended to aid researchers in the selection and validation of ADC candidates for targeted cancer therapy.
Introduction to this compound ADCs
Antibody-Drug Conjugates are a class of biotherapeutics designed to selectively deliver a potent cytotoxic agent to cancer cells. This targeted approach aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity. A this compound ADC consists of three key components: a monoclonal antibody that targets a tumor-associated antigen, the highly potent maytansinoid payload DM4, and the non-cleavable thioether linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
DM4 is a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1][2] The SMCC linker provides a stable connection between the antibody and the DM4 payload. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the antibody is degraded in the lysosome, leading to the release of the active DM4 payload to exert its cytotoxic effect.
Comparative In Vitro Potency of ADCs
The in vitro potency of an ADC is a critical parameter in its preclinical evaluation and is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency.
The following tables summarize the in vitro cytotoxicity of various ADCs across different cancer cell lines. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with caution, as experimental conditions may vary.
HER2-Targeted ADCs in Breast and Gastric Cancer Cell Lines
| Antibody-Drug Conjugate | Cell Line | Cancer Type | IC50 (nM) | Reference |
| H32-DM1 (non-cleavable) | N87 | Gastric | ~0.05 - 0.08 | [3][4] |
| SK-BR-3 | Breast | ~0.05 - 0.08 | [3][4] | |
| BT-474 | Breast | ~0.5 - 0.8 | [3][4] | |
| H32-VCMMAE (cleavable) | N87 | Gastric | ~0.03 - 0.07 | [3][4] |
| SK-BR-3 | Breast | ~0.03 - 0.07 | [3][4] | |
| BT-474 | Breast | ~0.02 - 0.1 | [3][4] | |
| Trastuzumab-DM1 (T-DM1) | BT-474 | Breast | 0.0692 | [5] |
| SK-BR-3 | Breast | 0.0105 | [5] | |
| NCI-N87 | Gastric | 0.0335 | [5] | |
| MDA-MB-453 | Breast | 0.0144 | [5] | |
| OVCAR3 | Ovarian | 18.3 | [5] | |
| SK-OV-3 | Ovarian | 0.0382 | [5] | |
| MCF-7 | Breast | 15.8 | [5] | |
| MDA-MB-231 | Breast | 1.97 | [5] | |
| Trastuzumab-MMAE (T-MMAE) | BT-474 | Breast | 0.00785 | [5] |
| SK-BR-3 | Breast | 0.00481 | [5] | |
| NCI-N87 | Gastric | 0.0223 | [5] | |
| MDA-MB-453 | Breast | 0.0113 | [5] | |
| OVCAR3 | Ovarian | 4.32 | [5] | |
| SK-OV-3 | Ovarian | 0.276 | [5] | |
| MCF-7 | Breast | 27.9 | [5] | |
| MDA-MB-231 | Breast | 2.78 | [5] |
c-Kit-Targeted ADCs in Gastrointestinal Stromal Tumor (GIST) Cell Lines
| Antibody-Drug Conjugate | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SCF-DM1 | GIST-T1 | GIST | 9.04 | [6] |
| GIST-882 | GIST | 18.21 | [6] | |
| GIST-430 (Imatinib-resistant) | GIST | 29.96 | [6] | |
| DM1 (free drug) | GIST-T1 | GIST | 10.41 | [6] |
| GIST-882 | GIST | 46.56 | [6] | |
| GIST-430 (Imatinib-resistant) | GIST | 341 | [6] |
Trop-2-Targeted ADCs in Pancreatic and Breast Cancer Cell Lines
| Antibody-Drug Conjugate | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| SY02-SN-38 | CFPAC-1 | Pancreatic | 0.83 | [7] |
| MDA-MB-468 | Breast | 0.47 | [7] | |
| SY02-MMAE | CFPAC-1 | Pancreatic | 1.19 | [7] |
| MDA-MB-468 | Breast | 0.28 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Antibody-Drug Conjugate (ADC)
-
Control antibody (unconjugated)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with medium only (blank) and wells with untreated cells (vehicle control).
-
Incubate the plate for a predetermined exposure time (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for a this compound Antibody-Drug Conjugate.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Comparison of common ADC linker and payload types.
References
- 1. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Surface-Available HER2 Levels Alone Are Not Indicative of Cell Response to HER2-Targeted Antibody–Drug Conjugate Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of SCF drug conjugate targeting c-KIT in gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of DM4-SMCC Antibody-Drug Conjugate Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Antibody-Drug Conjugates (ADCs) utilizing the DM4 maytansinoid payload conjugated via a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The stability of an ADC is a critical attribute influencing its therapeutic index, dictating both efficacy and safety.[1] Premature release of the cytotoxic payload can lead to off-target toxicity, while an overly stable linker may hinder drug release at the tumor site. This analysis examines the stability of DM4-SMCC ADCs in comparison to other common linker-payload technologies, supported by experimental data.
Comparative Stability Data
The in vivo and in vitro stability of ADCs is a key factor in their development. This is often assessed by monitoring the drug-to-antibody ratio (DAR) over time in plasma and the propensity for aggregation. While direct head-to-head comparative studies are not always publicly available, the following tables summarize representative data from various studies to illustrate the stability profiles of different ADC formats.
Table 1: In Vitro Plasma Stability of Different ADC Linker-Payloads
| ADC Format | Linker Type | Payload | Species | Assay Duration (days) | Approximate DAR Loss (%) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | Mouse | 7 | 20-25 | [2] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | Rat | 6 | >4 | [3] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | Human | 6 | <1 | [3] |
| Trastuzumab-MCC-Maytansinoid | Non-cleavable (MCC) | Maytansinoid | N/A (Storage) | 30 (at 4°C) | Minimal | [4] |
| MMAE-SMCC Conjugate | Non-cleavable (SMCC) | MMAE | Serum | 7 | Data not specified, but noted for high stability | [1] |
Note: The data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Aggregation of Different ADC Formats
| ADC Format | Initial Aggregation (%) | Aggregation after 30 days at 4°C (%) | Reference |
| Trastuzumab | 0.4 | Not specified | [4] |
| T-DM1 (Trastuzumab-MCC-DM1) | 1.4 | Not specified | [4] |
| Trastuzumab-MCC-maytansinoid (DAR 4.1) | 0.7 | < 2 | [4] |
| Trastuzumab-MC-VC-PAB-MMAE (DAR 4.0) | 0.5 | < 2 | [4] |
Note: Aggregation can be influenced by various factors including the specific antibody, conjugation method, and formulation.
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay (ELISA-based)
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., this compound ADC) at a final concentration of 100 µg/mL in plasma (human, mouse, rat, or cynomolgus monkey) at 37°C. Include a control sample of the ADC in a buffer (e.g., PBS) to assess intrinsic stability.
-
Time Points: Collect aliquots of the incubation mixtures at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). Immediately freeze the aliquots at -80°C to stop the reaction.
-
Quantification of Total Antibody:
-
Coat a 96-well ELISA plate with a capture antibody specific for the ADC's monoclonal antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples and a standard curve of the unconjugated antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance to determine the total antibody concentration.
-
-
Quantification of Conjugated Antibody (Intact ADC):
-
Use a capture antibody that specifically binds the payload (e.g., anti-DM4 antibody) or an antibody that recognizes the linker-payload complex.
-
Follow the same steps as for total antibody quantification, using a standard curve of the intact ADC.
-
-
Data Analysis:
-
Calculate the concentration of total antibody and intact ADC at each time point from their respective standard curves.
-
Determine the average DAR at each time point using the formula: DAR = (Concentration of Intact ADC / Concentration of Total Antibody) * Initial DAR.
-
Plot the average DAR over time to determine the stability profile of the ADC.[1][5][6]
-
Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
System Preparation: Use a biocompatible HPLC system with a suitable size-exclusion column (e.g., Agilent AdvanceBio SEC).[7]
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate buffer, pH 7.0. For hydrophobic ADCs, the addition of an organic modifier like isopropanol (10-15%) may be necessary to reduce non-specific interactions with the column matrix.[8]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase. Filter the sample through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Run Time: Sufficient to allow for the elution of the monomer, aggregates, and any fragments.
-
-
Data Analysis:
Visualizations
Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and chemical principles.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: Instability pathway of SMCC linker via retro-Michael reaction.
Conclusion
The stability of this compound ADCs is a critical factor in their therapeutic potential. The non-cleavable SMCC linker generally provides high plasma stability, minimizing premature drug release and associated off-target toxicities.[11] However, the maleimide chemistry is susceptible to a retro-Michael reaction, which can lead to deconjugation and potential transfer of the linker-payload to other circulating proteins like albumin.
In comparison, cleavable linkers, such as the valine-citrulline (vc) linker often paired with MMAE, are designed to be stable in circulation and release the payload in the tumor microenvironment. However, they can exhibit varying degrees of plasma stability depending on the specific linker chemistry and the biological environment.[3]
The choice of payload also influences ADC stability, with hydrophobic drugs potentially increasing the propensity for aggregation. Careful characterization of both plasma stability and aggregation potential using robust analytical methods is essential for the successful development of any ADC. The detailed protocols and comparative data in this guide provide a framework for researchers to assess the stability of this compound ADCs and make informed decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. explorationpub.com [explorationpub.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of DM4-SMCC Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by a phenomenon known as the bystander effect. This effect describes the ability of an ADC's cytotoxic payload, released from a target antigen-positive (Ag+) cancer cell, to diffuse and kill neighboring antigen-negative (Ag-) cells.[1][] This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the DM4 payload linked via succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), with alternative ADC platforms. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying mechanisms and workflows.
The capacity of an ADC to induce a bystander effect is fundamentally governed by the physicochemical properties of its linker and payload.[][3] Specifically, the linker must be cleavable within the target cell to release the payload, and the payload itself must be able to traverse the cell membrane to affect adjacent cells.[][4]
The Role of the SMCC Linker and DM4 Payload
The SMCC linker is a non-cleavable thioether linker.[3] When an ADC with a non-cleavable linker like SMCC is internalized and undergoes lysosomal degradation, the payload is released along with the linker and an amino acid residue (typically lysine).[1][5] This resulting payload-linker-amino acid complex is highly charged and, consequently, has very low membrane permeability.[1][5] This dramatically restricts its ability to diffuse out of the target cell and kill neighboring cells, thus resulting in a minimal to nonexistent bystander effect.[3][5]
DM4 is a potent microtubule-inhibiting maytansinoid payload.[6][7] While DM4 itself is considered a membrane-permeable toxin, its conjugation via a non-cleavable SMCC linker negates this property upon its release within the target cell.[1][8] This is exemplified by the well-characterized ADC, Ado-trastuzumab emtansine (T-DM1), which utilizes the maytansinoid DM1 (a close derivative of DM4) with an SMCC linker and is recognized for its lack of a significant bystander effect.[1][3][9]
Comparative Performance of ADC Payloads and Linkers
The choice of linker and payload combination is a critical determinant of an ADC's bystander potential. The following table summarizes the characteristics of various linker-payload combinations.
| Feature | SMCC-DM4 | vc-MMAE | vc-MMAF |
| Linker Type | Non-cleavable[3] | Cleavable (valine-citrulline)[1] | Cleavable (valine-citrulline)[6] |
| Released Payload Form | Amino acid-linker-DM4 complex[5] | Unmodified MMAE[1] | Unmodified MMAF[6] |
| Payload Permeability | Low (charged)[1][5] | High (lipophilic)[5] | Low (charged)[6] |
| Bystander Effect | Minimal to None[3][5] | Potent[1][6] | Minimal to None[6] |
| Supporting Evidence | The charged nature of the released catabolite prevents it from efficiently crossing cell membranes.[1][5] This is consistent with observations for T-DM1.[3][9] | The cleavable linker releases the uncharged, lipophilic MMAE, which can readily diffuse across cell membranes to kill neighboring cells.[1][5] | Although the linker is cleavable, the released MMAF payload is negatively charged, limiting its membrane permeability and bystander activity.[6] |
Visualizing the Bystander Effect Mechanism
The following diagram illustrates the differential mechanisms of ADCs with cleavable and non-cleavable linkers, highlighting why SMCC-DM4 ADCs exhibit a limited bystander effect.
Experimental Protocols for Assessing the Bystander Effect
Two primary in vitro assays are employed to quantitatively measure the bystander effect of an ADC: the co-culture assay and the conditioned medium transfer assay.[10][11]
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative (Ag-) cells when they are grown together with antigen-positive (Ag+) cells.[1][11]
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cell Line: Select a cell line that expresses the target antigen for the ADC.
-
Antigen-Negative (Ag-) Cell Line: Choose a cell line that does not express the target antigen but is sensitive to the cytotoxic payload. This cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) or a luciferase reporter to enable distinct quantification.[4][11]
2. Co-Culture Setup:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[5]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
Allow the cells to adhere overnight.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
The concentration range should be chosen such that the highest concentration is cytotoxic to the Ag+ cells but has minimal direct toxicity on the Ag- monoculture.[5]
-
Include an untreated control and a non-binding isotype control ADC.
4. Incubation and Analysis:
-
Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).[4]
-
Quantify the viability of the Ag- cell population using fluorescence microscopy, flow cytometry, or a luminescence-based assay (if using a luciferase reporter).[11]
5. Data Interpretation:
-
A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a secreted, cell-permeable payload released from the Ag+ cells.[10]
1. Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask and allow them to grow to a suitable confluency.
-
Treat the Ag+ cells with a cytotoxic concentration of the ADC for a defined period (e.g., 48-72 hours). Include a vehicle-treated control.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to remove any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize it.
2. Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium from both the ADC-treated and vehicle-treated Ag+ cells.
-
As a control, treat Ag- cells directly with the same concentration of the ADC used to generate the conditioned medium.
3. Incubation and Analysis:
-
Incubate the plates for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard method such as an MTT or CellTiter-Glo® assay.[11]
4. Data Interpretation:
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to those treated with medium from vehicle-treated cells or direct ADC treatment, confirms a bystander effect mediated by a secreted factor.[10]
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. agilent.com [agilent.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of DM4-SMCC and Other Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing the DM4 maytansinoid payload with a non-cleavable SMCC linker against other common ADC platforms. The information presented herein is compiled from preclinical studies to aid in the rational design and selection of ADCs for cancer therapy.
Executive Summary
The selection of a payload and linker system is a critical determinant of an ADC's therapeutic index, influencing both its efficacy and toxicity profile. Maytansinoid (e.g., DM1, DM4) and auristatin (e.g., MMAE, MMAF) derivatives are two of the most clinically validated classes of payloads, both functioning as potent microtubule inhibitors.[1][2] While they share a common mechanism of inducing mitotic arrest, they exhibit distinct pharmacological properties. This guide focuses on the in vivo performance of DM4, particularly when paired with the stable, non-cleavable SMCC linker, in comparison to other prominent ADC constructs.
Comparative In Vivo Efficacy Data
A key preclinical study directly compared the anti-tumor activity of ADCs targeting B7H4 in a triple-negative breast cancer xenograft model (MDA-MB-468).[3] The study evaluated ADCs with identical antibody components but different payloads: DM4, DM1 (another maytansinoid), MMAE (an auristatin), and exatecan (a topoisomerase I inhibitor). The findings from this study are summarized below.
| ADC Payload | Linker Type | Target | Cancer Model | Efficacy Outcome |
| DM4 | Not Specified | B7H4 | MDA-MB-468 Xenograft | Similar reduction in tumor volume compared to other tested payloads.[3] |
| DM1 | Not Specified | B7H4 | MDA-MB-468 Xenograft | Similar reduction in tumor volume compared to other tested payloads.[3] |
| MMAE | Not Specified | B7H4 | MDA-MB-468 Xenograft | Similar reduction in tumor volume compared to other tested payloads.[3] |
| Exatecan | Not Specified | B7H4 | MDA-MB-468 Xenograft | Similar reduction in tumor volume compared to other tested payloads.[3] |
Table 1: Summary of a comparative in vivo efficacy study of ADCs with different payloads.
This head-to-head comparison suggests that, at the tested dose, DM4-based ADCs demonstrate comparable tumor growth inhibition to those constructed with DM1, MMAE, and exatecan in this specific preclinical model.[3] It is important to note that the choice of linker, target antigen, and tumor model can significantly influence the relative efficacy of different ADCs.
Mechanism of Action: Microtubule Inhibition
Both DM4 and MMAE exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Although both are potent anti-mitotic agents, they bind to different sites on tubulin.[2]
Caption: General mechanism of action for microtubule inhibitor ADCs.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below is a generalized protocol based on common practices for evaluating ADCs in xenograft models.
Objective: To compare the anti-tumor efficacy of a DM4-SMCC ADC with other ADCs in a tumor xenograft model.
Materials:
-
Cell Line: A human cancer cell line with confirmed expression of the target antigen (e.g., MDA-MB-468 for B7H4-targeted ADCs).[3]
-
Animals: Immunocompromised mice (e.g., NOD-scid or athymic nude mice), typically female and 6-8 weeks old.
-
Test Articles: this compound ADC, comparator ADCs (e.g., MMAE-based ADC), vehicle control (e.g., PBS), and unconjugated antibody control.
-
Reagents: Cell culture media, supplements, Matrigel (or similar), anesthetics, and euthanasia agents.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (n=6-10 mice per group).
-
Dosing: Administer the ADCs, vehicle, and control antibody intravenously (i.v.) at the specified dose and schedule.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume in all groups throughout the study. TGI is calculated at the end of the study.
-
Survival: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined maximum size or if other humane endpoints are met. Survival data can be plotted using Kaplan-Meier curves.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis: Statistically analyze the differences in tumor growth and survival between the treatment groups.
Caption: Generalized workflow for a comparative in vivo ADC study.
Concluding Remarks
The available preclinical data suggests that this compound ADCs can achieve potent anti-tumor efficacy comparable to other established ADC platforms, including those utilizing MMAE. The non-cleavable SMCC linker provides a stable connection, potentially minimizing off-target toxicity. However, the optimal choice of ADC components is highly dependent on the specific target and tumor context. Further head-to-head in vivo studies across a broader range of cancer models are necessary to fully elucidate the comparative advantages of this compound ADCs. Researchers and drug developers should consider factors such as target expression levels, internalization rates, and tumor microenvironment characteristics when selecting an ADC strategy.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
The Evolution of Antibody-Drug Conjugate Linkers: A Comparative Guide to DM4-SMCC and Next-Generation Technologies
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of efficacious and safe antibody-drug conjugates (ADCs). This guide provides a detailed comparison of the conventional DM4-SMCC linker-payload combination with emerging next-generation linker technologies, supported by experimental data and detailed protocols to inform rational ADC design.
The therapeutic success of ADCs hinges on the precise delivery of a cytotoxic payload to target cancer cells. The linker, which connects the monoclonal antibody to the payload, plays a pivotal role in the stability, efficacy, and toxicity profile of the ADC. The non-cleavable thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), conjugated to the maytansinoid payload DM4, has been a benchmark in the field. However, challenges such as premature drug release and hydrophobicity have spurred the development of next-generation linkers with improved characteristics.[1]
A Head-to-Head Comparison: this compound vs. Next-Generation Linkers
Next-generation linkers can be broadly categorized into advanced non-cleavable linkers and a diverse array of cleavable linkers, including those responsive to the tumor microenvironment or intracellular conditions. Furthermore, the incorporation of hydrophilic moieties and the adoption of site-specific conjugation are defining features of modern ADC design.[2][3]
Stability and Homogeneity
One of the primary drawbacks of traditional maleimide-based linkers like SMCC is their susceptibility to deconjugation in plasma, leading to off-target toxicity.[3] Next-generation linkers are engineered for enhanced stability in circulation. Moreover, conventional conjugation methods to lysine or cysteine residues on the antibody often result in heterogeneous ADC populations with varying drug-to-antibody ratios (DAR).[2] Site-specific conjugation technologies, a hallmark of next-generation ADCs, produce homogeneous conjugates with a defined DAR, leading to improved pharmacokinetics and a wider therapeutic window.[4]
Efficacy and the Bystander Effect
The choice of linker significantly impacts the mechanism of payload release and, consequently, the ADC's efficacy. Non-cleavable linkers like SMCC rely on the complete degradation of the antibody in the lysosome to release the payload, which can be a limitation.[5] In contrast, cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as proteases, low pH, or a reductive environment.[6] This controlled release can enable the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[7]
Hydrophilicity and Pharmacokinetics
The conjugation of hydrophobic payloads like DM4 can lead to ADC aggregation and rapid clearance from circulation.[8] Next-generation hydrophilic linkers, often incorporating polyethylene glycol (PEG) moieties, can mitigate this issue, allowing for higher DARs without compromising the ADC's physicochemical properties.[9][10] This results in improved solubility, stability, and pharmacokinetic profiles, ultimately enhancing the therapeutic index.[8][11]
Quantitative Data Presentation
The following tables summarize the comparative performance of this compound and next-generation linkers based on preclinical data. It is important to note that direct comparisons can be challenging due to variations in experimental setups.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Specific Linker Example | Antibody-Payload | Cell Line | IC50 (nM) | Reference |
| Non-cleavable | SMCC | Trastuzumab-DM1 (T-DM1) | HER2+ cells | 33 | [12] |
| Hydrophilic (PEG-containing) | sulfo-SPDB | huC242-DM4 | COLO205-MDR | ~0.1 | [9] |
| Peptide-Based (Cleavable) | Val-Cit (vc) | Trastuzumab-MMAE | HER2+ cells | 14.3 | [12] |
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | Specific Linker Example | Antibody-Payload | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Non-cleavable | SMCC-DM1 | Anti-EpCAM-DM1 | EpCAM xenograft | 3 mg/kg | Less active than cleavable counterparts | [12] |
| Hydrophilic (PEG-containing) | PEG-based | Trastuzumab-DM1 | JIMT-1 (low HER2) | Not specified | Superior efficacy to T-DM1 | [13] |
| Disulfide (Cleavable) | Cys-linked disulfide | Anti-CD22-DM1 | Human lymphoma | 3 mg/kg | Tumor regression | [12] |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DM4-SMCC: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
DM4-SMCC, a potent agent-linker conjugate employed in the development of antibody-drug conjugates (ADCs), requires stringent handling and disposal procedures due to its high cytotoxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safety of laboratory personnel and the environment. Adherence to these procedures is critical to mitigate risks associated with this hazardous compound.
Immediate Safety and Handling Protocols
Proper handling of this compound is paramount to prevent accidental exposure. All operations involving this compound should be conducted within a certified chemical fume hood or a biological safety cabinet. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.
Key Safety and Handling Information Summary
| Aspect | Recommendation | Rationale |
| Engineering Controls | Use in a certified chemical fume hood or biological safety cabinet. | To minimize inhalation exposure to the potent cytotoxic compound. |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact with the hazardous material. |
| Spill Management | Immediately contain any spills using an appropriate absorbent material. Decontaminate the area with a suitable agent (e.g., 10% bleach solution), followed by a thorough cleaning. All spill cleanup materials must be disposed of as hazardous waste. | To prevent the spread of contamination and ensure thorough decontamination of affected surfaces. |
| Waste Segregation | All materials that come into contact with this compound, including pipette tips, tubes, vials, and contaminated PPE, must be segregated as cytotoxic hazardous waste. | To ensure that cytotoxic waste is not mixed with general laboratory waste and is handled and disposed of correctly. |
| Labeling | All waste containers must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound". | To provide clear identification of the hazardous contents for safe handling and disposal by all personnel. |
Disposal Procedures for this compound Waste
The recommended and standard method for the disposal of this compound and all materials contaminated with it is high-temperature incineration . This process ensures the complete destruction of the cytotoxic compound. All this compound waste must be collected and disposed of through a licensed hazardous waste management company.
Currently, there are no widely published and validated chemical inactivation protocols specifically for this compound waste that can be safely performed in a standard laboratory setting. Therefore, reliance on a professional and certified waste disposal service is essential.
This compound Waste Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound waste safely and responsibly, minimizing risks to themselves and the environment.
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling DM4-SMCC
For laboratory professionals engaged in pioneering cancer research, the safe handling of potent compounds like DM4-SMCC, a key component in antibody-drug conjugates (ADCs), is of paramount importance. Adherence to strict safety protocols is crucial to mitigate potential exposure risks and ensure a secure research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is a cytotoxic agent-linker conjugate. The primary routes of occupational exposure include inhalation of aerosols, as well as skin and eye contact. While specific occupational exposure limits for this compound have not been established, a conservative approach with a high level of protection is recommended based on the known properties of its components, such as the maytansinoid DM4.
The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data for similar compounds.[1][2][3]
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher for powders; air-purifying respirator with appropriate cartridges for solutions) | To prevent inhalation of cytotoxic dust particles or aerosols. |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | To protect eyes and face from splashes or airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloving with nitrile or neoprene) | To prevent skin contact with the cytotoxic agent.[1][2] |
| Body Protection | Impervious disposable gown or lab coat with tight cuffs | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | To prevent contamination of personal footwear and the surrounding environment. |
Safe Handling and Disposal Workflow
A systematic workflow is essential for minimizing exposure and ensuring the safe handling and disposal of this compound. This process involves careful planning, execution, and decontamination procedures.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical. The following table outlines the initial first-aid measures to be taken.[1]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management
In case of a spill, the area should be evacuated, and access restricted. Only personnel with the appropriate training and PPE should be involved in the cleanup. All spill materials should be collected and disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
Storage and Disposal
This compound should be stored in a secure, designated location, typically at -20°C for short-term storage or -80°C for long-term storage, as recommended by the supplier.[4] All waste materials, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.
By strictly adhering to these safety guidelines and fostering a culture of safety consciousness, researchers can effectively mitigate the risks associated with handling the potent cytotoxic agent this compound, ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
